2,3-Difluoro-4-(trifluoromethyl)phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJVQVQWMHTPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378956 | |
| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116640-12-1 | |
| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)phenol (CAS 116640-12-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, applications, and safety protocols for 2,3-Difluoro-4-(trifluoromethyl)phenol. As a valued building block in modern synthetic chemistry, a thorough understanding of this compound is crucial for its effective and safe utilization in research and development.
Core Chemical Identity and Properties
This compound is a halogenated aromatic compound with the chemical formula C7H3F5O.[1][2] Its structure is characterized by a phenol ring substituted with two fluorine atoms and a trifluoromethyl group. This unique combination of electron-withdrawing groups significantly influences its chemical reactivity and physical properties.
Molecular Structure
Caption: 2D structure of this compound.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 116640-12-1 | [1][2][3] |
| Molecular Formula | C7H3F5O | [1][2][4] |
| Molecular Weight | 198.09 g/mol | [1][3][4] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Boiling Point | 182.0 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 63.9 ± 25.9 °C | [1] |
| Vapor Pressure | 0.6 ± 0.4 mmHg at 25°C | [1] |
| Refractive Index | 1.424 | [1] |
| LogP | 3.27 | [1] |
| Storage Temperature | 2-8°C | [3][5] |
Role in Synthetic Chemistry and Drug Discovery
This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[6][7][8] The presence of the trifluoromethyl (CF3) group is of particular significance in drug design.
The CF3 group is a well-established bioisostere for other chemical moieties and can significantly enhance a drug candidate's properties.[9] Its high metabolic stability can protect against enzymatic degradation, leading to an increased half-life of the drug.[9] Furthermore, the lipophilicity imparted by the trifluoromethyl group can improve a molecule's ability to cross cell membranes, thereby enhancing its bioavailability.[9][10] The strong electron-withdrawing nature of the CF3 group can also influence the acidity of the phenolic proton and the overall electronic properties of the aromatic ring, which can be fine-tuned to optimize binding interactions with biological targets.[9]
This compound is a valuable starting material for creating a diverse range of derivatives, enabling the exploration of structure-activity relationships in drug discovery programs. Its utility extends to the development of novel herbicides and fungicides in the agrochemical industry.[10]
Caption: Synthetic utility of this compound.
Spectral Information
While specific spectra are not provided in this guide, various suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound, which are crucial for structure confirmation and purity assessment.[5]
Safety, Handling, and Reactivity
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available safety data sheets.
Hazard Identification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[11]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[11]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[11]
-
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3) : May cause respiratory irritation.[11]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[11]
-
Skin Contact : Immediately wash off with soap and plenty of water. Consult a physician.[11]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures
This compound is combustible. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus.[11] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Use chemical safety goggles.
-
Skin Protection : Handle with gloves. Wear appropriate protective clothing.[11]
-
Respiratory Protection : Use a respirator if ventilation is inadequate.[11]
Stability and Reactivity
The product is chemically stable under standard ambient conditions (room temperature). Avoid strong oxidizing agents. Upon intense heating, it can form explosive mixtures with air.
Caption: Summary of safety and handling protocols.
Experimental Protocols
While specific, detailed experimental protocols involving this compound are proprietary to individual research entities, a general synthetic workflow for its use as an intermediate would typically involve the following steps. This is a conceptualized protocol and should be adapted based on the specific reaction.
General Protocol: O-Alkylation of this compound
-
Reaction Setup : In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile).
-
Base Addition : Add a suitable base (e.g., potassium carbonate, 1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Electrophile Addition : Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring : Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
-
Characterization : Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.
Conclusion
This compound is a key building block in synthetic chemistry with significant applications in drug discovery and agrochemical development. Its unique electronic and steric properties, conferred by the fluorine and trifluoromethyl substituents, make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Adherence to strict safety protocols is paramount when handling this compound to mitigate potential hazards.
References
- 1. This compound | CAS#:116640-12-1 | Chemsrc [chemsrc.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound 98 CAS#: 116640-12-1 [m.chemicalbook.com]
- 4. This compound 98 | CAS: 116640-12-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 116640-12-1|this compound|BLD Pharm [bldpharm.com]
- 6. Cas 116640-12-1,this compound 98 | lookchem [lookchem.com]
- 7. This compound | 116640-12-1 | FD84357 [biosynth.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. aaronchem.com [aaronchem.com]
A-Technical-Guide-to-the-Synthesis-of-2,3-Difluoro-4-(trifluoromethyl)phenol
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,3-Difluoro-4-(trifluoromethyl)phenol, a critical fluorinated building block in the development of advanced pharmaceuticals and agrochemicals. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the prevailing synthetic strategies, focusing on the rationale behind experimental choices and detailed, actionable protocols. The primary route discussed involves a multi-step synthesis commencing from 2,3-difluorobromobenzene, proceeding through a key trifluoromethylation step, followed by nitration, reduction, and a final diazotization-hydrolysis sequence to yield the target phenol. Each stage is analyzed for its mechanistic underpinnings, optimization parameters, and potential challenges, ensuring a trustworthy and authoritative resource for laboratory application.
Introduction: The Significance of Fluorinated Phenols
Fluorine-containing organic molecules have become indispensable in modern chemistry, particularly within the life sciences. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] this compound is a prime example of a highly functionalized aromatic compound whose unique substitution pattern makes it a valuable intermediate for complex molecule synthesis. The presence of ortho- and meta- fluorine atoms, combined with a para-trifluoromethyl group, offers a unique electronic and steric profile for further chemical elaboration.
This guide will focus on a robust and widely applicable synthetic route, breaking down each transformation into its core components. The causality behind the choice of reagents, solvents, and reaction conditions will be explained to provide a deeper understanding beyond a simple recitation of steps.
Prevailing Synthetic Strategy: A Multi-step Approach
The most logical and commonly employed synthesis of this compound begins with a commercially available starting material, 2,3-difluorobromobenzene, and proceeds through a series of well-established transformations. This pathway is chosen for its reliability and the commercial availability of the necessary reagents.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Elucidation and Protocols
Step 1: Trifluoromethylation of 2,3-Difluorobromobenzene
The introduction of the trifluoromethyl (CF3) group is a critical first step. A common and effective method for this transformation is a copper-mediated Sandmeyer-type trifluoromethylation.[4][5][6][7] This approach is favored for its relatively mild conditions and tolerance of various functional groups.[5]
Causality and Mechanistic Insight: The Sandmeyer reaction and its variants are powerful tools for the conversion of aryl amines (via their diazonium salts) to a wide array of functional groups.[4][6] In this specific trifluoromethylation, a copper(I) salt acts as a catalyst to facilitate the transfer of a CF3 radical to the aromatic ring. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4]
Experimental Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorobromobenzene (1.0 eq), a copper(I) salt (e.g., CuI, 0.1-0.2 eq), and a suitable trifluoromethylating agent such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate or trimethyl(trifluoromethyl)silane (TMSCF3).[5]
-
Add a high-boiling point aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to 120-150 °C and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-Difluoro-1-(trifluoromethyl)benzene.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2,3-Difluorobromobenzene |
| Key Reagents | Copper(I) iodide, TMSCF3 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 130 °C |
| Typical Yield | 70-85% |
Step 2: Nitration of 2,3-Difluoro-1-(trifluoromethyl)benzene
The subsequent step involves the regioselective introduction of a nitro group, which will later be converted to the desired phenol. The directing effects of the existing substituents on the aromatic ring are crucial for achieving the correct isomer. The trifluoromethyl group is a meta-director, while the fluorine atoms are ortho, para-directors. The interplay of these directing effects will primarily yield the desired 5-nitro isomer.
Causality and Mechanistic Insight: Electrophilic aromatic substitution is the operative mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO2+), a potent electrophile. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
Experimental Protocol:
-
To a flask containing 2,3-Difluoro-1-(trifluoromethyl)benzene (1.0 eq), slowly add concentrated sulfuric acid at 0 °C.
-
To this mixture, add a solution of concentrated nitric acid in concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product, 1,2-Difluoro-5-nitro-4-(trifluoromethyl)benzene, can often be used in the next step without further purification.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2,3-Difluoro-1-(trifluoromethyl)benzene |
| Key Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |
| Temperature | 0 °C to room temperature |
| Typical Yield | >90% |
Step 3: Reduction of the Nitro Group
The nitro group is now reduced to an amine, which is the precursor for the diazotization reaction. Several methods are available for this reduction, including catalytic hydrogenation or the use of reducing metals in acidic media.
Causality and Mechanistic Insight: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. The reaction occurs on the surface of the catalyst where hydrogen gas is adsorbed and reacts with the nitro compound. Alternatively, metals like tin, iron, or zinc in the presence of a strong acid like HCl can also effect this reduction through a series of single electron transfers.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 1,2-Difluoro-5-nitro-4-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate to obtain 3,4-Difluoro-4-(trifluoromethyl)aniline, which can be used directly in the next step.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 1,2-Difluoro-5-nitro-4-(trifluoromethyl)benzene |
| Key Reagents | H2 gas, 10% Pd/C |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Step 4: Diazotization and Hydrolysis to the Phenol
This final step is a classic transformation in aromatic chemistry. The aniline is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.[8][9][10] The instability of the diazonium salt necessitates low temperatures for its formation.[11]
Causality and Mechanistic Insight: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) forms a diazonium salt.[12] This intermediate is highly versatile.[13] Upon warming in an aqueous acidic solution, the diazonium group, an excellent leaving group (dinitrogen gas), is displaced by a water molecule, which subsequently loses a proton to form the phenol.[9][10][14]
Caption: The two-stage process of diazotization followed by hydrolysis.
Experimental Protocol:
-
Dissolve 3,4-Difluoro-4-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.[12]
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
To induce hydrolysis, slowly add the diazonium salt solution to a heated aqueous acidic solution (e.g., dilute sulfuric acid at 100 °C).[10] A more modern approach involves a two-phase system with an organic solvent like cyclopentyl methyl ether (CPME) and water, which can lead to higher yields and reduced tar formation.[14]
-
After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation to obtain the final product.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 3,4-Difluoro-4-(trifluoromethyl)aniline |
| Key Reagents | Sodium Nitrite, Sulfuric Acid, Water |
| Temperature | 0-5 °C (Diazotization), 100 °C (Hydrolysis) |
| Typical Yield | 60-75% |
Conclusion and Future Perspectives
The synthesis of this compound via the multi-step sequence described herein represents a reliable and scalable method for accessing this valuable fluorinated intermediate. Each step—trifluoromethylation, nitration, reduction, and diazotization/hydrolysis—is based on well-understood and robust chemical transformations. By understanding the causality behind each experimental choice, researchers can better troubleshoot and optimize these procedures for their specific applications.
Future research in this area may focus on developing more direct methods for the synthesis of such highly substituted phenols, potentially through advanced C-H activation or functionalization strategies, thereby reducing the number of synthetic steps and improving overall efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 3. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Conversion of benzene diazonium salt to phenol involves | Filo [askfilo.com]
- 10. The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE [vedantu.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of 2,3-Difluoro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's metabolic stability, lipophilicity, and target binding affinity.[1][2] Among the vast array of fluorinated building blocks, 2,3-Difluoro-4-(trifluoromethyl)phenol stands out as a key intermediate with significant potential in the synthesis of novel therapeutic agents and advanced materials.[3] This guide provides a comprehensive overview of the critical safety data, handling protocols, and contextual applications of this compound, ensuring its effective and safe utilization in a laboratory setting.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [4][5][6][7] |
| CAS Number | 116640-12-1 | [4][5][6][7] |
| Molecular Formula | C₇H₃F₅O | [5][6][7][8] |
| Molecular Weight | 198.09 g/mol | [5][6][7][8] |
| Appearance | Powder | [3] |
| Boiling Point | 182.0 ± 35.0 °C at 760 mmHg | [4][9] |
| Flash Point | 63.9 ± 25.9 °C | [9] |
| Purity | Min. 95% - 98% | [3][6] |
| Storage Temperature | 2-8°C | [4] |
Note: Some physical properties are predicted or have a wide margin of error in available literature. Researchers should exercise caution and verify these properties where critical for experimental design.
Hazard Analysis and GHS Classification: A Risk-Based Approach
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding the specific nature of these hazards is paramount for implementing appropriate safety measures.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
(Source: Aaron Chemicals Safety Data Sheet)[4]
Expert Insight: The trifluoromethyl group and fluorine atoms significantly influence the electronic properties of the phenol ring, enhancing its acidity and potential for biological interaction.[2] This increased reactivity also contributes to its irritant and toxic properties. The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion. The respiratory irritation potential necessitates the handling of this solid in a well-ventilated area, preferably a fume hood, to prevent the inhalation of airborne particles.[10]
Safe Handling and Engineering Controls: A Multi-Layered Protection Strategy
Given its hazardous nature, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source and are the most effective means of exposure prevention.[10]
-
Ventilation: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[10][11]
-
Enclosed Systems: For larger scale reactions, the use of enclosed systems or glove boxes is recommended to provide a higher level of containment.[10]
-
Safety Showers and Eyewash Stations: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[12]
Administrative Controls: Standard Operating Procedures for Safety
Written Standard Operating Procedures (SOPs) are crucial for ensuring consistent and safe laboratory practices.[10]
-
Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with appropriate hazard signs.[10]
-
Restricted Access: Access to the designated area should be limited to trained and authorized personnel.[10]
-
Work Practices:
Personal Protective Equipment (PPE): The Final Barrier
The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8][13][14][15]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged or immersive contact, consult the glove manufacturer's compatibility chart.[12]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.[4]
-
Skin and Body Protection: A laboratory coat should be worn at all times. For tasks with a higher potential for splashes, a chemically resistant apron is recommended.[12]
-
Respiratory Protection: Respiratory protection is generally not required when handling this compound in a properly functioning chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]
Storage and Stability: Maintaining Chemical Integrity
Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. A storage temperature of 2-8°C is recommended.[4]
-
Incompatible Materials: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong bases, and reactive metals.
-
Hazardous Decomposition Products: Thermal decomposition of fluorinated organic compounds can release hazardous substances such as hydrogen fluoride and carbonyl fluoride.[16]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
-
In Case of Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen fluoride.[16]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust.[4]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]
-
Containment and Cleanup: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, sealed container for disposal.[4]
Applications in Research and Drug Development
The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this compound a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][17] The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability of drug candidates.[18] While specific, large-scale applications of this particular isomer are not extensively documented in publicly available literature, its structure suggests its utility in the synthesis of:
-
Kinase Inhibitors: The phenol moiety can serve as a key hydrogen-bonding component in the hinge-binding region of many kinase inhibitors.
-
GPCR Ligands: The fluorinated aromatic ring can participate in specific interactions with G-protein coupled receptors.
-
Novel Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides.[2]
Expert Insight: When designing synthetic routes utilizing this intermediate, chemists should consider the directing effects of the substituents on the aromatic ring in electrophilic and nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups will influence the reactivity of the phenol and the aromatic ring.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container.[12]
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[12]
By adhering to the comprehensive safety protocols and handling procedures outlined in this guide, researchers, scientists, and drug development professionals can confidently and safely harness the synthetic potential of this compound to drive innovation in their respective fields.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 98 CAS#: 116640-12-1 [chemicalbook.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. appchemical.com [appchemical.com]
- 8. a-c-t.com [a-c-t.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. safeopedia.com [safeopedia.com]
- 14. How To Choose Chemical Personal Protective Equipment - Industrial Hygiene in the Workplace [industrialhygienepub.com]
- 15. ansell.com [ansell.com]
- 16. turi.org [turi.org]
- 17. nbinno.com [nbinno.com]
- 18. cswab.org [cswab.org]
Spectroscopic Characterization of 2,3-Difluoro-4-(trifluoromethyl)phenol: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a predictive analysis of the spectroscopic data for 2,3-Difluoro-4-(trifluoromethyl)phenol. As of the latest literature and database search, a complete, publicly available experimental dataset (NMR, IR, MS) for this specific molecule has not been found. The data and interpretations presented herein are theoretical estimations derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This guide is intended for educational and research planning purposes. Experimental verification is required for definitive structural confirmation.
Introduction
This compound (C₇H₃F₅O, Molar Mass: 198.09 g/mol ) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] The presence of multiple fluorine substituents, including a trifluoromethyl group, imparts unique electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and advanced materials. Accurate structural elucidation and confirmation are paramount for its application, and a comprehensive spectroscopic analysis is the cornerstone of this process.
This guide provides a detailed, predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind the predicted spectral features is explained, offering a framework for the interpretation of experimentally acquired data.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents a unique set of spectroscopic challenges and opportunities due to the dense arrangement of fluorine atoms and their complex coupling interactions.
References
An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-(trifluoromethyl)phenol in Organic Solvents
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility, in particular, is a critical parameter that influences a compound's bioavailability, formulation, and overall efficacy.[1] This guide provides an in-depth technical overview of the solubility of 2,3-Difluoro-4-(trifluoromethyl)phenol, a compound of interest due to its unique fluorinated structure. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a key strategy in modern medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity.[2][3][4]
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and experimental protocols to determine its solubility in various organic solvents. We will delve into the theoretical underpinnings of its expected solubility, provide detailed methodologies for empirical determination, and discuss the critical safety considerations for handling this compound and associated solvents.
Molecular Structure and Predicted Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] The molecular structure of this compound features both polar and non-polar characteristics:
-
Polar Feature: The hydroxyl (-OH) group of the phenol is capable of hydrogen bonding, imparting polar characteristics to the molecule.
-
Non-Polar Features: The benzene ring, along with the electron-withdrawing difluoro and trifluoromethyl (-CF3) groups, contributes to the molecule's non-polar nature and increases its lipophilicity.[4]
Given this structure, it is anticipated that this compound will exhibit a range of solubilities in organic solvents, with higher solubility in solvents that can accommodate both its polar and non-polar attributes.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7][8]
Protocol: Equilibrium Solubility Determination using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a selection of organic solvents.
Materials and Equipment:
-
This compound (solid form)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled incubator on an orbital shaker.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been achieved.[8]
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the filtered sample and the standard solutions using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[7][9]
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental sample.
-
-
Calculation of Solubility:
-
The concentration determined in the filtered sample represents the solubility of this compound in that specific solvent at the experimental temperature.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Solubility Measurements
Several factors can impact the accuracy and reproducibility of solubility measurements:
-
Temperature: The solubility of most solids increases with temperature. Therefore, maintaining a constant and controlled temperature throughout the experiment is crucial.[10]
-
Purity of Compound and Solvent: The presence of impurities can affect the solubility of the compound. Ensure high-purity starting materials are used.[8]
-
pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH of the solution would be a critical factor for an ionizable compound like a phenol.[11]
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.
| Organic Solvent | Polarity Index | Solubility at 25°C (mg/mL) |
| Hexane | 0.1 | To be determined |
| Toluene | 2.4 | To be determined |
| Dichloromethane | 3.1 | To be determined |
| Ethyl Acetate | 4.4 | To be determined |
| Acetone | 5.1 | To be determined |
| Ethanol | 5.2 | To be determined |
| Methanol | 6.6 | To be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.[12]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Solvent-Specific Hazards:
Always consult the Safety Data Sheet (SDS) for each specific organic solvent being used to understand its unique hazards, handling precautions, and disposal requirements.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocols and adhering to the safety guidelines, researchers, scientists, and drug development professionals can generate the critical data needed to advance their research and development efforts. A thorough understanding of solubility is a cornerstone of successful drug discovery and formulation, and the principles and methodologies outlined herein provide a robust foundation for this essential work.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. lifechemicals.com [lifechemicals.com]
- 10. youtube.com [youtube.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)phenol for Advanced Research
Executive Summary
2,3-Difluoro-4-(trifluoromethyl)phenol is a highly functionalized aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern—featuring vicinal fluorine atoms and a trifluoromethyl group—imparts distinct physicochemical properties that are increasingly leveraged in the design of novel molecules. The electron-withdrawing nature of the trifluoromethyl group, combined with the ortho- and meta-positioned fluorine atoms, significantly influences the acidity of the phenolic hydroxyl group and modulates the electronic character of the aromatic ring. This guide provides a comprehensive overview of this compound, covering its commercial availability, detailed physicochemical and spectroscopic properties, key applications in drug discovery, and essential safety and handling protocols. It is intended to serve as a critical resource for researchers and professionals engaged in advanced chemical synthesis and drug development.
Introduction: The Strategic Value of Fluorinated Phenols
The incorporation of fluorine and fluorinated moieties into organic molecules is a well-established strategy in modern medicinal chemistry for optimizing drug-like properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere for groups like chlorine or methyl and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3]
This compound emerges as a particularly valuable synthon. The specific arrangement of its substituents offers a unique combination of electronic effects and steric properties, making it a key intermediate for creating complex molecular architectures with tailored functionalities.[3] This guide delves into the practical considerations for sourcing and utilizing this potent chemical building block.
Commercial Availability and Procurement
Procuring specialized chemical reagents like this compound requires a strategic approach. While not as ubiquitously stocked as simpler phenols, it is available through a network of specialized chemical suppliers that cater to the research and development community.
Key Commercial Suppliers:
Researchers can source this compound from various fine chemical suppliers. Availability typically ranges from milligram to multi-gram quantities, with options for bulk and custom synthesis for larger-scale needs.
| Supplier Type | Representative Companies | Typical Scale | Purity | Notes |
| Research Chemicals | Sigma-Aldrich, TCI Chemicals, Fisher Scientific | 1g - 25g | >97% (GC/NMR) | Ideal for initial screening, and methodology development. Often provide detailed CoA. |
| Fine Chemical Producers | AOBChem, Chem-Impex | 25g - 500g | >98% | Suitable for lead optimization and preclinical studies. May offer better pricing at scale.[4][5] |
| Custom Synthesis | Hangzhou Leap Chem Co., Ltd. | kg to multi-kg | As per client | For process development and manufacturing campaigns. Requires detailed technical specifications.[6] |
Procurement Workflow for Researchers:
The process of acquiring a specialized reagent like this compound involves several critical steps, from initial identification to final laboratory use. This workflow ensures that researchers obtain the correct material with the necessary documentation in a timely manner.
Caption: A typical workflow for procuring specialized chemical reagents.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is critical for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₃F₅O | |
| Molecular Weight | 198.09 g/mol | |
| CAS Number | 186400-11-7 | |
| Appearance | Off-white to light yellow solid | Based on typical observations for similar phenols. |
| Melting Point | Not widely reported; estimated 40-50 °C | Based on structurally similar compounds like 4-Fluoro-3-(trifluoromethyl)phenol (17 °C) and the increased substitution.[5] |
| Boiling Point | Not widely reported | Expected to be >200 °C at atmospheric pressure. |
| pKa | ~7-8 | Estimated. The phenolic proton is significantly more acidic than phenol (pKa ~10) due to the strong inductive effect of the -CF₃ and two -F substituents. |
Spectroscopic Characterization:
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-7.8 ppm) due to H-F and H-H coupling. A broad singlet for the hydroxyl proton (OH) will also be present, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon spectrum will display distinct signals for each of the seven carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. Three distinct signals are expected: one for the -CF₃ group and two for the aromatic fluorine atoms, each showing coupling to each other and to nearby protons.
-
IR Spectroscopy: Key vibrational bands will include a broad O-H stretch (~3200-3500 cm⁻¹), C-O stretching (~1250 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).[7]
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z 198.01. The fragmentation pattern would likely show the loss of CO and CF₃ fragments.[8]
Synthesis and Reaction Chemistry
While end-users will typically purchase this compound, understanding its synthesis provides insight into potential impurities. A common synthetic approach involves the multi-step transformation of a substituted toluene or aniline precursor, involving diazotization, fluorination, and oxidation/hydrolysis steps.
A plausible laboratory-scale synthesis could involve the oxidation of a corresponding boronic ester, a method proven effective for synthesizing related fluorinated phenols.[9]
Example Protocol: Oxidation of a Boronic Ester to Synthesize a Fluorinated Phenol
This protocol is adapted from a general procedure for the synthesis of related phenols and serves as an illustrative example.[9]
-
Dissolution: Dissolve the precursor, 2-[2,3-difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv), in a 1:1 mixture of acetone and water.
-
Oxidant Preparation: In a separate flask, prepare a solution of Oxone® (potassium peroxymonosulfate) (1.2 equiv) in water.
-
Reaction: Add the Oxone® solution dropwise to the stirred solution of the boronic ester at room temperature. A precipitate may form.
-
Monitoring: Stir the reaction vigorously for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium metabisulfite until the oxidative potential is neutralized (test with starch-iodide paper).
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product via flash column chromatography on silica gel if necessary.
Applications in Research and Drug Discovery
The true value of this compound lies in its application as a versatile building block for creating high-value molecules.
-
Pharmaceutical Synthesis: It serves as a key precursor for synthesizing inhibitors of various enzymes and receptors. The phenolic hydroxyl group is a convenient handle for etherification or for conversion into other functional groups (e.g., triflate for cross-coupling reactions). The trifluoromethyl group often enhances the binding of the final molecule to its biological target.[3][10]
-
Agrochemicals: Similar to pharmaceuticals, this compound is used to create advanced herbicides and fungicides. The fluorinated moieties contribute to the potency and metabolic stability of the final products.[5]
-
Materials Science: Derivatives are used in the synthesis of specialty polymers and liquid crystals, where the high thermal stability and unique electronic properties conferred by the fluorinated aromatic ring are highly desirable.
Caption: Key reaction pathways and applications of the title compound.
Safety and Handling
As with all halogenated phenols, this compound must be handled with appropriate care. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
General Safety Precautions:
-
Hazard Class: Expected to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or absorbed through the skin.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste must be handled by a licensed disposal company.
Conclusion
This compound is a sophisticated chemical intermediate with significant potential for innovation in the life sciences and material sciences. Its unique electronic and steric properties make it a valuable tool for researchers seeking to fine-tune molecular characteristics such as metabolic stability, lipophilicity, and binding affinity. While its procurement requires sourcing from specialized suppliers, its utility in constructing novel, high-value compounds justifies its place in the modern synthetic chemist's toolbox. Proper handling and a thorough understanding of its chemical properties are paramount to its successful and safe application in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. aobchem.com [aobchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. echemi.com [echemi.com]
- 7. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-3-(trifluoromethyl)phenol, methyl ether [webbook.nist.gov]
- 9. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENOL synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. fishersci.com [fishersci.com]
reactivity of the hydroxyl group in 2,3-Difluoro-4-(trifluoromethyl)phenol
An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 2,3-Difluoro-4-(trifluoromethyl)phenol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of three strongly electron-withdrawing groups—two ortho/meta fluorine atoms and a para-trifluoromethyl group—dramatically modulates the classical reactivity of the phenolic hydroxyl group. This guide provides a comprehensive analysis of the electronic structure of this molecule and its direct consequences on the acidity, nucleophilicity, and electrophilic substitution patterns of the hydroxyl moiety. We will explore the underlying principles governing its reactivity, offering field-proven insights and detailed experimental protocols for its key transformations, including O-alkylation, O-acylation, and etherification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile intermediate.
Introduction: The Electronic Landscape of a Highly Substituted Phenol
The reactivity of a phenol is fundamentally dictated by the electron density of the aromatic ring and the nature of the hydroxyl (-OH) group. In the case of this compound, the electronic landscape is significantly perturbed compared to phenol itself. Three key substituents exert powerful inductive and resonance effects that govern the molecule's behavior.
-
Fluorine Substituents (at C2 and C3): As highly electronegative atoms, the fluorine substituents exert a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds, pulling electron density away from the aromatic ring. While halogens can also exert a weak electron-donating resonance effect (+R), the inductive effect of fluorine is dominant.
-
Trifluoromethyl Group (at C4): The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. It exerts a very strong inductive effect (-I) due to the three fluorine atoms. Unlike the halogens, it has no electron-donating resonance effect.
The cumulative result of these substituents is a highly electron-deficient aromatic ring. This has profound implications for the hydroxyl group.
Acidity and pKa
The electron-withdrawing nature of the substituents significantly stabilizes the conjugate base (phenoxide) formed upon deprotonation of the hydroxyl group. By pulling electron density away from the oxygen atom, the negative charge of the resulting phenoxide is delocalized and stabilized, making the parent phenol more acidic.
| Compound | pKa (approximate) |
| Phenol | 9.95 |
| 4-Nitrophenol | 7.15 |
| This compound | Estimated 5.5 - 6.5 |
Note: The pKa for the title compound is an estimation based on the additive effects of similar substituents. An experimental determination would be required for an exact value.
This enhanced acidity means that this compound can be readily deprotonated by relatively weak bases, such as sodium carbonate or even sodium bicarbonate, which would be ineffective for simple phenols.
Nucleophilicity of the Corresponding Phenoxide
While the parent phenol is a weak nucleophile, its conjugate base, the phenoxide, is a potent one. However, in the case of the 2,3-difluoro-4-(trifluoromethyl)phenoxide, the strong electron-withdrawing groups that stabilize the negative charge also reduce its nucleophilicity. The electron density is so effectively delocalized into the aromatic ring and pulled away by the substituents that the oxygen atom is less "eager" to attack an electrophile.
This creates a crucial interplay for experimental design: while the phenoxide is easier to form, it is less reactive than the phenoxides of electron-rich phenols. Therefore, reactions often require more forcing conditions or highly reactive electrophiles.
Key Transformations of the Hydroxyl Group
The strategic manipulation of the hydroxyl group is central to the synthetic utility of this compound. Below, we detail the core methodologies for its most common transformations.
O-Alkylation (Williamson Ether Synthesis)
O-alkylation to form ethers is a cornerstone reaction. Given the reduced nucleophilicity of the phenoxide, careful selection of the base and electrophile is critical for achieving high yields.
Protocol: Synthesis of 2-(2,3-Difluoro-4-(trifluoromethyl)phenoxy)ethan-1-ol
-
Deprotonation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M) is added potassium carbonate (K2CO3, 1.5 eq). The mixture is stirred at room temperature for 30 minutes. The use of a polar aprotic solvent like DMF is crucial for solvating the potassium cation and enhancing the nucleophilicity of the phenoxide.
-
Nucleophilic Attack: 2-Bromoethanol (1.2 eq) is added to the reaction mixture. The reaction is then heated to 80 °C and stirred for 12-18 hours, monitoring by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy barrier associated with the moderately nucleophilic phenoxide.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Workflow for the O-alkylation of the title phenol.
O-Acylation (Ester Formation)
Esterification is another key transformation, often used to install protecting groups or to create biologically active ester derivatives. The reaction typically proceeds readily with activated acylating agents.
Protocol: Synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenyl acetate
-
Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) is added triethylamine (TEA, 1.5 eq) or pyridine. The solution is cooled to 0 °C in an ice bath. Pyridine or TEA acts as a base to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.
-
Acylation: Acetyl chloride (1.2 eq) is added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The high reactivity of the acid chloride drives the reaction to completion despite the moderate nucleophilicity of the phenol.
-
Workup and Purification: The reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting ester is often pure enough for subsequent steps, but can be purified by chromatography if necessary.
Caption: Logical flow for the O-acylation of the title phenol.
Spectroscopic Signatures and Analytical Considerations
The structure of this compound and its derivatives can be readily confirmed by standard spectroscopic methods.
-
¹H NMR: The phenolic proton will appear as a broad singlet, typically downfield. Its chemical shift will be sensitive to the solvent and concentration. Upon derivatization, this signal will disappear. The aromatic protons will show complex splitting patterns due to H-F and F-F coupling.
-
¹⁹F NMR: This is a highly informative technique. Three distinct signals are expected: one for the -CF3 group (which will appear as a singlet) and two for the aromatic fluorine atoms (which will likely appear as doublets of doublets, coupling to each other and to the adjacent aromatic protons).
-
¹³C NMR: The carbon attached to the hydroxyl group will have a characteristic chemical shift. The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms.
-
IR Spectroscopy: A broad O-H stretching band will be prominent in the starting material, typically in the range of 3200-3600 cm⁻¹. This band will be absent in the O-alkylated or O-acylated products.
Conclusion and Future Prospects
The hydroxyl group of this compound, while superficially a standard functional group, exhibits a nuanced reactivity profile defined by the powerful electron-withdrawing nature of its substituents. Its enhanced acidity facilitates deprotonation under mild conditions, while the reduced nucleophilicity of the resulting phenoxide necessitates carefully optimized conditions for subsequent transformations. A thorough understanding of these electronic effects is paramount for the successful application of this valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Future research may focus on leveraging its unique acidity in organocatalysis or in the development of novel polymeric materials.
electrophilic aromatic substitution on 2,3-Difluoro-4-(trifluoromethyl)phenol
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2,3-Difluoro-4-(trifluoromethyl)phenol
Abstract
Polysubstituted aromatic compounds are foundational scaffolds in medicinal chemistry and materials science. Their functionalization, however, presents a significant synthetic challenge due to the complex interplay of electronic and steric effects from multiple substituents. This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) on this compound, a substrate of interest in drug development. We will dissect the competing directing effects of the hydroxyl, fluoro, and trifluoromethyl groups to establish a predictive framework for regioselectivity. This analysis is followed by field-proven, step-by-step experimental protocols for key EAS reactions, including nitration, halogenation, and sulfonation, grounded in mechanistic principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and practically apply EAS chemistry to complex, highly functionalized phenolic systems.
Introduction to the Substrate: this compound
This compound is a highly functionalized aromatic molecule featuring a dense arrangement of electronically diverse substituents. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that often enhances metabolic stability and lipophilicity in bioactive molecules.[1][2] Fluorine atoms introduce unique electronic properties and can modulate protein-ligand interactions. The phenolic hydroxyl group provides a handle for further derivatization and is a potent activating group in EAS reactions.[3] Understanding the reactivity of this specific substitution pattern is critical for its strategic incorporation into more complex target molecules.
Theoretical Framework: Predicting Regioselectivity
The outcome of an electrophilic aromatic substitution reaction is dictated by the cumulative influence of the substituents already present on the aromatic ring.[4][5] These groups affect both the overall reaction rate (activation/deactivation) and the position of the incoming electrophile (regioselectivity).[6]
Analysis of Substituent Effects: A Competitive Landscape
The reactivity of this compound is governed by a competition between one powerful activating group and three deactivating groups.
-
The Dominant Activator: The Hydroxyl (-OH) Group: The hydroxyl group is one of the most potent activating groups in EAS.[7] It donates electron density to the ring via a strong resonance effect (+M), significantly stabilizing the positive charge in the Wheland intermediate.[8][9] This effect far outweighs its inductive electron withdrawal (-I) due to oxygen's electronegativity. As a strong activator, it directs incoming electrophiles to the ortho and para positions.[10][11][12]
-
The Dichotomous Nature of Fluorine (-F) Substituents: Halogens, including fluorine, present a unique case. They are deactivating overall because their strong inductive electron-withdrawing effect (-I) outweighs their electron-donating resonance effect (+M).[10][13] However, the resonance donation, though weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions.[14] For fluorine specifically, the resonance effect is stronger than for other halogens, and in some cases, it can even be weakly activating at the para position.[14][15]
-
The Potent Deactivator: The Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful deactivating group due to its strong electron-withdrawing inductive effect (-I).[16][17] The three highly electronegative fluorine atoms pull electron density away from the aromatic ring, destabilizing the carbocation intermediate and slowing the reaction rate.[13][16] It has no resonance-donating capability and is a strong meta-director.[14][16][18]
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |
| -OH (at C1) | -I (Withdrawing) | +M (Donating) | Strongly Activating | ortho, para |
| -F (at C2, C3) | -I (Withdrawing) | +M (Donating) | Weakly Deactivating | ortho, para |
| -CF3 (at C4) | -I (Withdrawing) | None | Strongly Deactivating | meta |
| A summary of the electronic effects of the substituents on the phenol ring. |
Vectorial Consensus and Predicted Regioselectivity
To predict the site of substitution, we must analyze the directing vectors of each group on the available positions (C5 and C6).
-
-OH group (at C1): Strongly directs to ortho C6. The para position (C4) is blocked.
-
-F group (at C2): Directs to its para position, C5. Its ortho position (C3) is blocked.
-
-F group (at C3): Directs to its para position, C6. Its ortho positions (C2, C4) are blocked.
-
-CF3 group (at C4): Directs to its meta positions, C2 (blocked) and C6.
The directing influences converge overwhelmingly on the C6 position. It is activated by the powerful ortho-directing hydroxyl group, the para-directing fluorine at C3, and is the only available position that is also meta to the strongly deactivating -CF3 group. While the fluorine at C2 directs to C5, this position is meta to the dominant -OH activator, making attack at this site electronically disfavored.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 12. quora.com [quora.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. homework.study.com [homework.study.com]
- 17. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solved Explain why the trifluoromethyl (CF3)group is meta | Chegg.com [chegg.com]
The Strategic Deployment of 2,3-Difluoro-4-(trifluoromethyl)phenol in Modern Medicinal Chemistry: A Technical Guide
Executive Summary
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide delves into the potential applications of a highly specialized building block, 2,3-Difluoro-4-(trifluoromethyl)phenol, for researchers, scientists, and drug development professionals. While this specific scaffold is not yet widely represented in publicly accessible research, its substitution pattern suggests significant potential for addressing key challenges in medicinal chemistry, such as metabolic stability, target affinity, and bioavailability. This document will explore the theoretical advantages of this reagent, propose synthetic strategies, and highlight its potential in the design of next-generation therapeutics, drawing insights from its application in recent patent literature.
The Rationale for Polysubstituted Fluorinated Phenols in Drug Design
The phenol moiety is a common feature in many approved drugs, offering a versatile scaffold for molecular interactions.[1] However, simple phenolic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance and reduced bioavailability. The introduction of fluorine atoms and trifluoromethyl groups are well-established strategies to mitigate these metabolic liabilities and fine-tune other critical drug-like properties.[2][3]
The Trifluoromethyl Group as a Metabolic Shield and Lipophilicity Modulator:
The trifluoromethyl (-CF3) group is a powerful tool in the medicinal chemist's arsenal.[2][3] Its strong electron-withdrawing nature deactivates the aromatic ring, making it less prone to oxidative metabolism.[2] This "metabolic blocking" can significantly increase a drug's half-life.[2] Furthermore, the -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its oral bioavailability.[4]
Vicinal Fluorine Atoms for Modulating Acidity and Conformation:
The presence of fluorine atoms on the aromatic ring, particularly in ortho and meta positions to the hydroxyl group, can significantly impact the phenol's acidity (pKa). The electron-withdrawing effect of fluorine generally lowers the pKa, which can be crucial for optimizing interactions with biological targets. Additionally, fluorine substitution can influence the conformational preferences of the molecule, potentially locking it into a more bioactive conformation for target engagement.
The unique combination of a 2,3-difluoro substitution pattern with a 4-trifluoromethyl group in this compound presents a compelling scaffold for medicinal chemists. This arrangement is anticipated to create a highly electron-deficient and metabolically robust phenolic ring with a modulated pKa, offering a unique building block for exploring novel chemical space.
Physicochemical Properties: An Estimation
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Weight | 198.09 g/mol | Calculated from the molecular formula C7H3F5O.[5][6][7] |
| pKa | Lower than phenol (approx. 7-8) | The strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group will significantly increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10). |
| LogP (Lipophilicity) | Moderately high | The trifluoromethyl group significantly increases lipophilicity. The fluorine atoms will also contribute to an increase in lipophilicity compared to their hydrogen counterparts. |
| Metabolic Stability | High | The combination of the deactivating trifluoromethyl group and the fluorine atoms is expected to make the aromatic ring highly resistant to oxidative metabolism by cytochrome P450 enzymes. |
Potential Applications in Medicinal Chemistry
The structural features of this compound make it a promising building block for a variety of therapeutic targets, particularly where metabolic stability and specific electronic properties are desired.
Kinase Inhibitors
A significant number of kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding site of the enzyme. The 2,3-Difluoro-4-(trifluoromethyl)phenyl moiety can be incorporated to enhance binding affinity and improve pharmacokinetic properties. Recent patent literature discloses the use of this moiety in the development of novel Rho-kinase (ROCK) inhibitors, which are targets for cardiovascular and inflammatory diseases.
DOT Diagram: General Kinase Inhibitor Synthesis Workflow
Caption: A generalized workflow for incorporating the phenol into a kinase inhibitor scaffold.
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are a family of enzymes that regulate intracellular signaling pathways. Inhibitors of these enzymes have therapeutic applications in a wide range of diseases, including neurological and psychiatric disorders. Patent literature indicates that the 2,3-difluoro-4-(trifluoromethyl)phenyl group has been incorporated into pyrimidinone amide compounds designed as PDE2 inhibitors.[7] This suggests that the unique electronic and steric properties of this scaffold are advantageous for achieving potent and selective inhibition of this enzyme class.
Other Potential Therapeutic Areas
The properties of this compound also make it an attractive candidate for developing therapeutics in other areas, such as:
-
Antiviral and Antibacterial Agents: The enhanced membrane permeability and metabolic stability can be beneficial for drugs targeting intracellular pathogens.
-
Central Nervous System (CNS) Agents: Increased lipophilicity can aid in crossing the blood-brain barrier, a critical requirement for drugs targeting the CNS.
Synthetic Accessibility and Methodologies
While a specific, detailed synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established organofluorine chemistry.
Proposed Synthesis of this compound
A potential synthetic pathway could start from a readily available difluoroaniline precursor, followed by trifluoromethylation and conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction.
DOT Diagram: Proposed Synthesis of this compound
Caption: A plausible synthetic route to the target phenol.
Experimental Protocol: Etherification of this compound
A common application of phenolic building blocks in medicinal chemistry is their conversion to aryl ethers. The following protocol provides a general method for this transformation.
Objective: To synthesize an aryl ether derivative from this compound.
Materials:
-
This compound
-
An appropriate alkyl or aryl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the phenol in anhydrous DMF or MeCN.
-
Add potassium carbonate (1.5 - 2.0 eq) or cesium carbonate (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern offers a powerful combination of metabolic stability, modulated acidity, and lipophilicity. The recent emergence of this moiety in patent literature for kinase and phosphodiesterase inhibitors underscores its potential for developing novel therapeutics. As synthetic methodologies for complex fluorinated aromatics continue to advance, it is anticipated that this compound and its derivatives will find broader application in the discovery of next-generation drugs targeting a wide array of diseases. Further research into the synthesis, properties, and biological applications of this scaffold is highly encouraged.
References
- 1. KR20170123697A - Triazolylpyrimidone compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 2. US20210130379A1 - Synthesis of fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomer - Google Patents [patents.google.com]
- 3. WO2010115491A2 - Piperidine and piperazine derivatives as autotaxin inhibitors - Google Patents [patents.google.com]
- 4. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol 95 2787-79-3 [sigmaaldrich.com]
- 5. 2,3-Difluoro-4-[2-(trifluoromethyl)phenyl]phenol | C13H7F5O | CID 134617700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US10285989B2 - Pyrimidinone amide compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 7. CN110062758B - Bicyclic dihydropyrimidine-carboxamide derivatives as RHO-kinase inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocols: Etherification of 2,3-Difluoro-4-(trifluoromethyl)phenol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Aryl Ethers
The incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity. The 2,3-difluoro-4-(trifluoromethyl)phenyl moiety is a key structural motif in numerous advanced pharmaceutical intermediates. Its ether derivatives are of particular interest, serving as building blocks for a diverse range of therapeutic agents.
This application note provides a comprehensive guide to the etherification of 2,3-Difluoro-4-(trifluoromethyl)phenol. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, reproducible synthesis. The focus is on providing a practical and scientifically rigorous framework for researchers working on the synthesis of complex fluorinated molecules.
Mechanistic Considerations: The Williamson Ether Synthesis with an Electron-Deficient Phenol
The etherification of this compound is most commonly achieved via the Williamson ether synthesis , a robust and versatile method for forming ether linkages.[1][2][3][4][5] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[5]
Key Mechanistic Steps
-
Deprotonation: The phenolic proton of this compound is abstracted by a base to form a phenoxide anion. The electron-withdrawing fluorine and trifluoromethyl groups significantly increase the acidity of the phenolic proton, facilitating this step.[6]
-
Nucleophilic Attack: The resulting phenoxide anion, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide (or other suitable electrophile), displacing the leaving group in a concerted fashion.[5]
The strongly electron-withdrawing nature of the substituents on the aromatic ring makes the corresponding phenoxide a relatively stable, and thus less reactive, nucleophile compared to the phenoxide of phenol itself. This necessitates careful selection of reaction conditions to drive the reaction to completion.
Figure 1: General mechanism for the Williamson ether synthesis.
Experimental Protocols
This section provides two detailed protocols for the etherification of this compound using a standard primary alkyl halide. Protocol A employs potassium carbonate, a common and cost-effective base, while Protocol B utilizes cesium carbonate, which can offer enhanced reactivity in challenging cases.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Major suppliers |
| Alkyl Halide (e.g., Iodomethane, Ethyl Bromide) | Reagent Grade | Major suppliers |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Major suppliers |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Major suppliers |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major suppliers |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Major suppliers |
| Diethyl Ether | ACS Grade | Major suppliers |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house |
| Brine (Saturated Aqueous NaCl) | ACS Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major suppliers |
Protocol A: Etherification using Potassium Carbonate in DMF
This protocol is a robust starting point for the O-alkylation of this compound. The use of DMF as a solvent is crucial as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.[1][6]
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (to make a 0.2 M solution) followed by anhydrous potassium carbonate (2.0 eq.).
-
Reagent Addition: Add the alkyl halide (1.2 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. The choice of temperature will depend on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with diethyl ether and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether.
Protocol B: Enhanced Reactivity with Cesium Carbonate in Acetonitrile
For less reactive alkyl halides or when faster reaction times are desired, cesium carbonate is an excellent alternative. The larger cesium cation is more effectively solvated, leading to a more "naked" and highly reactive phenoxide anion.[1] Acetonitrile is a suitable polar aprotic solvent for this system.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask with a magnetic stir bar under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile (to make a 0.2 M solution) and cesium carbonate (1.5 eq.).
-
Reagent Addition: Add the alkyl halide (1.1 eq.) to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS. Cesium carbonate often allows for lower reaction temperatures and shorter reaction times.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Critical Parameters and Optimization
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ (standard), Cs₂CO₃ (for higher reactivity) | Cs₂CO₃ is a stronger base and its cation is better solvated, increasing phenoxide nucleophilicity.[1] |
| Solvent | Anhydrous DMF, Acetonitrile, or DMSO | Polar aprotic solvents are essential to solvate the cation and prevent solvation of the phenoxide, maximizing its reactivity.[6] |
| Alkyl Halide | R-I > R-Br > R-Cl (reactivity order) | Iodides are the best leaving groups, followed by bromides and chlorides, consistent with an SN2 mechanism. Primary halides are preferred.[5] |
| Temperature | 25-80 °C | The temperature should be optimized based on the reactivity of the specific alkyl halide and base used. Higher temperatures can lead to side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions with atmospheric moisture and oxygen, especially when using anhydrous solvents. |
Workflow Visualization
Figure 2: Standard laboratory workflow for the etherification of this compound.
Conclusion
The etherification of this compound via the Williamson ether synthesis is a reliable and adaptable method for the synthesis of valuable fluorinated aryl ethers. Careful consideration of the base, solvent, and reaction temperature is paramount to achieving high yields, particularly given the electron-deficient nature of the phenol. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize these important compounds, enabling further advancements in drug discovery and development.
References
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 3. francis-press.com [francis-press.com]
- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Note & Protocol: N-Arylation with 2,3-Difluoro-4-(trifluoromethyl)phenol
Authored by: Gemini, Senior Application Scientist
Introduction:
The synthesis of N-aryl amines is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The unique electronic properties imparted by the 2,3-difluoro-4-(trifluoromethyl)phenyl group make it a highly desirable substituent for modulating the pharmacokinetic and physicochemical properties of lead compounds. This application note provides a detailed protocol for the N-arylation of primary and secondary amines using 2,3-difluoro-4-(trifluoromethyl)phenol. Due to the inherent low reactivity of the C-O bond in phenols for direct cross-coupling, the protocol described herein follows a two-step sequence: 1) activation of the phenol to a more reactive sulfonate ester (e.g., a nonaflate), and 2) subsequent palladium-catalyzed Buchwald-Hartwig amination. This approach offers a reliable and reproducible method for accessing these valuable N-arylated products.
The rationale for this two-step approach is grounded in the principles of cross-coupling chemistry. While direct C-O bond coupling is possible, it often requires harsh conditions or specialized catalytic systems. The conversion of the phenolic hydroxyl group into a nonaflate creates an excellent leaving group, significantly facilitating the subsequent palladium-catalyzed C-N bond formation under milder and more general conditions.
Part 1: Activation of this compound
This initial step is critical for transforming the phenol into a viable substrate for the subsequent cross-coupling reaction. The nonafluorobutanesulfonyl group (nonaflate) is an exceptional leaving group, rendering the corresponding aryl nonaflate highly reactive in palladium-catalyzed reactions.
Experimental Protocol: Synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenyl nonaflate
Materials:
-
This compound
-
Nonafluorobutanesulfonyl fluoride (C₄F₉SO₂F)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the phenol in anhydrous DCM or THF (approximately 0.1-0.2 M concentration). Cool the solution to 0 °C using an ice bath. To this solution, add triethylamine or DIPEA (1.5 eq) dropwise.
-
Nonaflate Formation: Slowly add nonafluorobutanesulfonyl fluoride (1.2 eq) to the reaction mixture at 0 °C. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude aryl nonaflate can often be used directly in the next step after solvent removal. If necessary, purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Workflow Diagram: Phenol Activation
Caption: Workflow for the activation of the phenol to an aryl nonaflate.
Part 2: Buchwald-Hartwig N-Arylation
With the activated aryl nonaflate in hand, the N-arylation can be achieved using a suitable palladium catalyst and ligand system. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.
Experimental Protocol: Palladium-Catalyzed N-Arylation
Materials:
-
2,3-Difluoro-4-(trifluoromethyl)phenyl nonaflate (from Part 1)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Buchwald Ligand (e.g., XPhos, RuPhos, SPhos) (1.2-1.5 eq relative to Pd)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous, air-sensitive reactions
Procedure:
-
Reaction Setup: To a dry Schlenk tube or flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
Reagent Addition: Add the aryl nonaflate (1.0 eq) and the amine (1.2 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl nonaflate.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the specific amine and ligand used.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Catalytic Cycle Diagram: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Summary of Reaction Parameters & Troubleshooting
The success of the N-arylation is highly dependent on the careful selection of reaction parameters. The following table provides a general guide for optimization.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Both are common and effective. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is reduced in situ. |
| Ligand | XPhos, RuPhos, SPhos (1.2-1.5 eq to Pd) | Buchwald ligands are electron-rich and sterically hindered, promoting reductive elimination. The choice of ligand can significantly impact reaction efficiency and should be screened. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ (1.4-2.0 eq) | A strong, non-nucleophilic base is required. NaOtBu is generally effective for a wide range of amines. Cs₂CO₃ is a milder option. |
| Solvent | Toluene, Dioxane (Anhydrous) | Aprotic, non-polar solvents are preferred. Ensure the solvent is rigorously dried to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive amines. |
Troubleshooting Common Issues:
-
Low Conversion:
-
Cause: Inactive catalyst, insufficient temperature, or poor quality reagents.
-
Solution: Ensure all reagents and solvents are anhydrous. Screen different ligands and bases. Increase the reaction temperature.
-
-
Side Reactions (e.g., Hydrodehalogenation):
-
Cause: Presence of water or other protic sources.
-
Solution: Use rigorously dried solvents and reagents. Ensure the reaction is maintained under a strictly inert atmosphere.
-
-
Difficulty in Purification:
-
Cause: Residual palladium or ligand byproducts.
-
Solution: Filter the crude reaction mixture through Celite. A charcoal treatment can also be effective in removing palladium residues.
-
Introduction: The Strategic Importance of 2,3-Difluoro-4-(trifluoromethyl)phenol in Agrochemical Design
An In-depth Guide to the Synthesis of Agrochemical Derivatives from 2,3-Difluoro-4-(trifluoromethyl)phenol
The relentless pursuit of more effective, selective, and environmentally benign crop protection agents has positioned fluorinated molecules at the forefront of agrochemical research. The strategic incorporation of fluorine atoms and trifluoromethyl (CF3) groups into organic scaffolds can dramatically enhance a molecule's biological activity, metabolic stability, and lipophilicity, thereby improving its efficacy and bioavailability.
This compound is a highly valuable and versatile building block for the synthesis of next-generation agrochemicals. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho and meta to the hydroxyl group, and a potent trifluoromethyl group para—activates the molecule for a range of chemical transformations while imparting desirable physicochemical properties to its derivatives. This guide provides detailed application notes and protocols for the synthesis of key agrochemical derivatives from this pivotal intermediate, grounded in established chemical principles and field-proven insights for researchers in agrochemical discovery and development.
Core Synthetic Strategies and Methodologies
The phenolic hydroxyl group is the primary site for derivatization, serving as a versatile handle for introducing a wide array of functional groups through etherification and esterification reactions.
O-Alkylation via Williamson Ether Synthesis: Crafting Phenoxy Ether Derivatives
The formation of an ether linkage is a cornerstone of synthetic agrochemistry, found in numerous commercial herbicides and fungicides. The Williamson ether synthesis, a robust and reliable SN2 reaction, is the preferred method for O-alkylation of this compound.
Causality and Experimental Rationale: The reaction proceeds by deprotonating the weakly acidic phenol with a suitable base to form a potent nucleophile, the phenoxide. This phenoxide then displaces a halide from an alkyl halide to form the desired ether. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and cost-effective for large-scale synthesis. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide anion without solvating the nucleophile itself, thereby accelerating the SN2 reaction.
Experimental Protocol: Synthesis of 2-(2,3-Difluoro-4-(trifluoromethyl)phenoxy)ethyl Bromide (A Model Intermediate)
Objective: To synthesize a functionalized phenoxy ether intermediate for further elaboration.
Materials:
-
This compound
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol (concentration approx. 0.5 M).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add 1,2-dibromoethane (3.0 eq) to the stirred suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(2,3-Difluoro-4-(trifluoromethyl)phenoxy)ethyl bromide.
Data Summary: O-Alkylation Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Base | K₂CO₃ | Sufficiently strong for deprotonation, cost-effective, easy to remove. |
| Solvent | DMF | Polar aprotic solvent enhances phenoxide nucleophilicity. |
| Temperature | 60-70 °C | Provides sufficient energy to overcome activation barrier without causing degradation. |
| Alkylating Agent | 1,2-Dibromoethane | Provides a functional handle for further reactions. |
| Typical Yield | 85-95% | Efficient and high-yielding transformation. |
Diagram: O-Alkylation Workflow
Caption: Workflow for Williamson ether synthesis.
Nucleophilic Aromatic Substitution (SNAr): Forging Diaryl Ether Linkages
Diaryl ethers are a key structural motif in many potent herbicides. The synthesis of these compounds from this compound can be achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this strategy, the phenoxide acts as a nucleophile, displacing a leaving group (typically a halogen) from an electron-deficient aromatic ring.
Causality and Experimental Rationale: For an SNAr reaction to be successful, the aromatic ring being attacked must be "activated" by electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group.[1][2][3] These EWGs stabilize the negative charge that develops in the intermediate Meisenheimer complex.[1][3] The highly fluorinated starting phenol is an excellent nucleophile once deprotonated, but it is not typically the electrophile in this context.
Experimental Protocol: Synthesis of a Model Diaryl Ether Herbicide Precursor
Objective: To synthesize a diaryl ether by reacting the phenoxide with an activated aryl halide.
Materials:
-
This compound
-
2,4-Dichloronitrobenzene (as the activated aryl halide)
-
Potassium Fluoride (KF) on Alumina or Cesium Carbonate (Cs₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Toluene
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel equipped with a condenser and nitrogen inlet, combine this compound (1.0 eq), 2,4-dichloronitrobenzene (1.1 eq), and finely ground Cs₂CO₃ (1.5 eq).
-
Add anhydrous DMSO to the mixture (concentration approx. 0.8 M).
-
Heat the reaction mixture to 120-140 °C. The high temperature is often necessary to facilitate the displacement of the aryl chloride.
-
Monitor the reaction for the consumption of the starting phenol (typically 8-16 hours).
-
After cooling, dilute the reaction mixture with toluene and wash extensively with water to remove DMSO and the base. Follow with a brine wash.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue via silica gel chromatography to isolate the target diaryl ether.
Data Summary: SNAr Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Base | Cs₂CO₃ | Highly effective in promoting SNAr; KF on Alumina is a common alternative. |
| Solvent | DMSO | High-boiling polar aprotic solvent, excellent for SNAr reactions. |
| Temperature | 120-140 °C | Overcomes the high activation energy of displacing an aryl chloride. |
| Electrophile | 2,4-Dichloronitrobenzene | Nitro group activates the ring for nucleophilic attack. |
| Typical Yield | 60-80% | Yields can be variable depending on the substrates. |
Diagram: Nucleophilic Aromatic Substitution Pathway
References
Application Note & Protocols: Palladium-Catalyzed Cross-Coupling Strategies for 2,3-Difluoro-4-(trifluoromethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on strategies for the palladium-catalyzed cross-coupling of 2,3-Difluoro-4-(trifluoromethyl)phenol. Molecules bearing multiple fluorine atoms and trifluoromethyl groups are of high interest in medicinal chemistry and materials science due to their unique physicochemical properties, such as enhanced metabolic stability and target binding affinity.[1][2][3] However, the inherent stability of the phenolic C-O bond presents a significant challenge for direct cross-coupling. This guide details a robust, two-stage strategy: 1) activation of the phenol to a highly reactive aryl sulfonate (triflate or nonaflate), and 2) subsequent palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to form C-C and C-N bonds. We provide detailed, field-proven protocols, mechanistic insights, and troubleshooting advice to enable researchers to successfully synthesize a diverse range of complex fluorinated molecules from this versatile building block.
Part 1: The Imperative of Phenol Activation
The direct palladium-catalyzed cross-coupling of phenols is inherently difficult due to the strength and low reactivity of the C(sp²)-O bond. Unlike aryl halides, the C-O bond does not readily undergo oxidative addition to a low-valent palladium center. Therefore, a crucial preliminary step is the conversion of the phenolic hydroxyl group into a superior leaving group. Aryl sulfonates, particularly triflates (-OTf) and nonaflates (-ONf), are exceptional choices as they mimic the reactivity of aryl halides in catalytic cycles.[4][5][6]
This activation step transforms the inert phenol into a versatile electrophile, primed for a wide array of palladium-catalyzed transformations. A one-pot procedure, where the phenol is activated in situ followed by the introduction of the coupling partners and catalyst, offers significant advantages in efficiency and yield.[7]
Workflow: Phenol Activation
Caption: General workflow for the activation of the phenol.
Protocol 1: Synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenyl trifluoromethanesulfonate
This protocol details the conversion of the phenol to its corresponding triflate, a key intermediate for subsequent cross-coupling reactions.
Materials:
| Reagent | CAS Number | M.W. | Amount | Moles |
|---|---|---|---|---|
| This compound | N/A | 198.08 | 1.0 g | 5.05 mmol |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 25 mL | - |
| Pyridine, anhydrous | 110-86-1 | 79.10 | 0.49 mL | 6.06 mmol |
| Triflic Anhydride (Tf₂O) | 358-23-6 | 282.14 | 0.93 mL | 5.55 mmol |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 5.05 mmol).
-
Dissolve the phenol in anhydrous dichloromethane (25 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (0.49 mL, 6.06 mmol) to the stirred solution.
-
After 5 minutes, add trifluoromethanesulfonic anhydride (0.93 mL, 5.55 mmol) dropwise via syringe over 10 minutes. Causality: The pyridine acts as a base to deprotonate the phenol, and the resulting pyridinium triflate salt is a good leaving group. Slow addition at 0°C is crucial to control the exothermic reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure aryl triflate, which can be used directly in the subsequent coupling steps.
Part 2: Palladium-Catalyzed Cross-Coupling Protocols
With the activated aryl triflate in hand, a variety of powerful C-C and C-N bond-forming reactions can be performed. The high electron deficiency of the substrate requires careful selection of ligands and reaction conditions to ensure efficient catalytic turnover. Sterically bulky, electron-rich dialkylbiaryl phosphine ligands are often essential for promoting the challenging oxidative addition and reductive elimination steps.[8][9][10]
Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an organohalide or triflate.[6][11][12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
This protocol provides a robust starting point for coupling the aryl triflate with a variety of boronic acids.
Materials & Conditions:
| Component | Role | Example Reagent | Amount (mol%) | Notes |
|---|---|---|---|---|
| Aryl Triflate | Electrophile | Product from Protocol 1 | 1.0 equiv. | - |
| Boronic Acid | Nucleophile | Phenylboronic Acid | 1.2 - 1.5 equiv. | Excess ensures complete consumption of the triflate. |
| Pd Source | Precatalyst | Pd₂(dba)₃ | 1-2 mol% | Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable Pd(0) source. |
| Ligand | Catalyst Modifier | SPhos | 2-4 mol% | SPhos is excellent for coupling electron-deficient electrophiles.[8] |
| Base | Activator | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv. | Essential for the transmetalation step.[12] Cesium carbonate is often more effective for difficult couplings. |
| Solvent | Reaction Medium | 1,4-Dioxane / H₂O (4:1) | - | The aqueous component is crucial for activating the boronic acid. |
Procedure:
-
To a flame-dried Schlenk flask, add the aryl triflate (e.g., 0.5 mmol), phenylboronic acid (0.6 mmol), and Cs₂CO₃ (1.5 mmol).
-
Add the Pd₂(dba)₃ (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Causality: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen prevents catalyst oxidation and ensures high activity.
-
Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired biaryl.
Section 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[13][14] The reaction couples an aryl electrophile with a primary or secondary amine.[15]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
This protocol describes the coupling of the aryl triflate with a typical secondary amine.
Materials & Conditions:
| Component | Role | Example Reagent | Amount (mol%) | Notes |
|---|---|---|---|---|
| Aryl Triflate | Electrophile | Product from Protocol 1 | 1.0 equiv. | - |
| Amine | Nucleophile | Morpholine | 1.2 equiv. | - |
| Pd Source | Precatalyst | Pd₂(dba)₃ | 2 mol% | Other sources like Pd(OAc)₂ can also be used. |
| Ligand | Catalyst Modifier | XPhos or RuPhos | 4 mol% | These bulky ligands are highly effective for C-N coupling.[10] |
| Base | Activator | NaOtBu or LHMDS | 1.4 - 2.0 equiv. | A strong, non-nucleophilic base is required.[15] |
| Solvent | Reaction Medium | Toluene or Dioxane | - | Anhydrous, aprotic solvents are essential. |
Procedure:
-
In a glovebox, add NaOtBu (0.7 mmol) to a dry Schlenk tube.
-
Add the aryl triflate (0.5 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).
-
Add anhydrous toluene (5 mL), followed by morpholine (0.6 mmol).
-
Seal the tube, remove it from the glovebox, and heat to 100-110 °C for 16-24 hours. Causality: Sodium tert-butoxide is highly hygroscopic and air-sensitive; handling in a glovebox is critical. It serves to deprotonate the amine-palladium complex, forming the key amido intermediate prior to reductive elimination.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to yield the desired N-aryl product.
Troubleshooting & Key Considerations
-
Low Yields: For this electron-deficient substrate, reductive elimination can be slow. Consider using a more electron-donating ligand (e.g., BrettPhos) or higher reaction temperatures. Ensure all reagents are pure and solvents are scrupulously dried and degassed.
-
Side Reactions: Proto-detriflation (replacement of -OTf with -H) can occur. This is often caused by moisture or insufficiently inert conditions. Ensure rigorous drying of reagents and glassware.
-
Ligand Selection: The choice of phosphine ligand is the most critical parameter for success. For a new substrate, it is highly recommended to screen a small panel of ligands (e.g., SPhos, XPhos, RuPhos, DavePhos) to identify the optimal choice for your specific coupling partners.[8][9]
-
Base Compatibility: The base must be strong enough to facilitate the catalytic cycle but not so reactive that it degrades the substrate or coupling partners. For Suzuki couplings, carbonates are standard, while for aminations, stronger alkoxides or amides are necessary.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling is a highly effective strategy for accessing novel and complex fluorinated molecules. While direct coupling is infeasible, conversion to a reactive aryl triflate or nonaflate unlocks a vast chemical space accessible through robust and well-established methods like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this valuable building block in drug discovery and materials science programs.
References
- 1. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCID-mediated Heck cross-coupling of phenols via C–O bond activation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01704H [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
Application Notes & Protocols: Leveraging 2,3-Difluoro-4-(trifluoromethyl)phenol as a Strategic Building Block for Next-Generation Kinase Inhibitors
Introduction: The Strategic Imperative for Fluorination in Kinase Inhibitor Design
The landscape of targeted oncology is dominated by small-molecule kinase inhibitors. The human kinome, with its more than 500 members, presents a vast array of therapeutic targets, but achieving selectivity and favorable drug-like properties remains a paramount challenge.[1] Medicinal chemists increasingly turn to fluorine substitution to overcome these hurdles. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[2][3]
Introducing fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable non-covalent interactions.[2][4] This has led to a surge in the prevalence of fluorinated compounds among approved drugs.[5]
Within this context, 2,3-Difluoro-4-(trifluoromethyl)phenol emerges as a particularly powerful building block. It combines the benefits of ortho- and meta-difluorination with a para-trifluoromethyl group, creating a unique electronic and steric profile. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this building block, complete with detailed synthetic protocols and mechanistic insights.
Physicochemical Profile & Strategic Advantages
The utility of this compound stems from a confluence of its inherent properties, which can be strategically exploited in inhibitor design.
| Property | Value / Description | Strategic Implication in Drug Design |
| CAS Number | 116640-12-1[6][7] | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₇H₃F₅O | High fluorine content in a compact aromatic system. |
| Molecular Weight | 210.09 g/mol | Low molecular weight contribution, favorable for maintaining "rule of five" compliance. |
| pKa (Estimated) | ~7.5 - 8.5 | The electron-withdrawing F and CF₃ groups significantly lower the pKa compared to phenol (~10), increasing the acidity of the hydroxyl group. This enhances its nucleophilicity as a phenoxide under milder basic conditions. |
| logP (Estimated) | ~3.0 - 3.5 | The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and target engagement within the cell.[8] |
Key Advantages:
-
Modulated Acidity and Reactivity: The potent electron-withdrawing nature of the fluorine substituents acidifies the phenolic proton. This facilitates its deprotonation under milder basic conditions (e.g., with K₂CO₃ instead of stronger bases like NaH), making it a versatile nucleophile for ether synthesis reactions that are common in kinase inhibitor assembly.[9][10]
-
Orthogonal Interaction Vector: The fluorine atoms at the 2- and 3-positions can act as hydrogen bond acceptors. Crystal structures of kinase inhibitors have revealed that difluorophenol moieties can form crucial hydrogen bond networks with structurally conserved residues in the ATP-binding site, such as lysine and glutamate side chains.[11]
-
Metabolic Shielding: The trifluoromethyl group is exceptionally stable to oxidative metabolism. Placing it at the para-position can shield the aromatic ring from Phase I metabolism (e.g., hydroxylation), thereby increasing the compound's half-life.[2]
-
Enhanced Binding Affinity: The CF₃ group can engage in favorable hydrophobic interactions within the kinase active site. Furthermore, the polarized C-F bonds of the entire moiety can participate in dipole-dipole or halogen-bond-like interactions, contributing to overall binding enthalpy.
Synthetic Pathways: Incorporating the Building Block
The primary synthetic application of this compound is its use as a nucleophile in the formation of diaryl ethers, a common motif in Type I and Type II kinase inhibitors. This is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) or a Williamson-type ether synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. bioengineer.org [bioengineer.org]
- 6. This compound | CAS#:116640-12-1 | Chemsrc [chemsrc.com]
- 7. This compound 98 | 116640-12-1 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Herbicides Utilizing a 2,3-Difluoro-4-(trifluoromethyl)phenol Scaffold
Introduction: The Rationale for a Fluorinated Phenolic Scaffold in Herbicide Discovery
The relentless evolution of herbicide resistance in weed populations presents a significant threat to global food security, necessitating the urgent development of herbicides with novel modes of action.[1] The strategic incorporation of fluorine atoms into bioactive molecules is a well-established method in agrochemical and pharmaceutical design to enhance metabolic stability, binding affinity, and overall efficacy.[2][3][4] The 2,3-difluoro-4-(trifluoromethyl)phenol scaffold has been selected as a promising starting point for a new generation of herbicides due to several key features:
-
Polysubstituted Aromatic System: The dense fluorine substitution can influence the electronic properties of the phenol, potentially enhancing its interaction with target enzymes.
-
Trifluoromethyl Group: This powerful electron-withdrawing group is known to increase the lipophilicity and metabolic stability of molecules, which can improve their uptake and translocation within the plant.[5][6]
-
Reactive Phenolic Hydroxyl Group: The hydroxyl group serves as a critical anchor for chemical derivatization, allowing for the creation of extensive libraries of ethers, esters, and other analogues to explore structure-activity relationships (SAR).[7][8][9][10]
This guide provides a comprehensive framework for researchers, from the initial synthesis of the core scaffold and its derivatives to detailed protocols for biological screening and mechanism of action studies. Our objective is to furnish scientists with the technical insights and validated methodologies required to accelerate the discovery of potent and selective herbicidal candidates.
Part 1: Chemical Synthesis and Library Development
The foundation of any herbicide discovery program is the efficient synthesis of the core scaffold and a diverse library of analogues. The following protocols outline a proposed synthetic route to the this compound scaffold and subsequent derivatization strategies.
Protocol 1.1: Synthesis of this compound
The target phenol is not readily commercially available and requires a multi-step synthesis. A plausible route proceeds from the corresponding aniline via a diazotization reaction, followed by hydrolysis of the resulting diazonium salt.
Workflow for Synthesis of the Core Scaffold
Caption: Proposed synthesis of the core phenol scaffold.
Step-by-Step Methodology:
-
Diazotization:
-
In a reaction vessel equipped for cooling and stirring, prepare an aqueous solution of sulfuric acid (e.g., 25% v/v).
-
Cool the acid solution to 0-5 °C using an ice bath.
-
Slowly add 2,3-difluoro-4-(trifluoromethyl)aniline (1.0 equivalent) to the cooled acid solution with vigorous stirring. The synthesis of this aniline precursor can be adapted from known methods for related compounds.[11][12]
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is typically indicated by a change in the reaction mixture's appearance.[13][14]
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Hydrolysis and Isolation:
-
In a separate flask equipped for steam distillation, bring a solution of aqueous sulfuric acid containing a small amount of urea (to quench excess nitrous acid) to a boil.[13]
-
Slowly add the cold diazonium salt solution to the boiling acidic water.
-
The hydrolysis of the diazonium salt to the phenol will occur, and the product will co-distill with the steam.
-
Collect the distillate, which will contain an aqueous layer and the oily product.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 1.2: Library Synthesis via Derivatization of the Phenolic Hydroxyl Group
To explore the SAR, the phenolic hydroxyl group can be readily converted into ethers and esters. These modifications alter the molecule's polarity, steric bulk, and hydrogen-bonding capacity, which can significantly impact herbicidal activity.
1.2.1 Ether Synthesis (Williamson Ether Synthesis)
This classic method involves the reaction of the phenoxide with an alkyl halide.[8][15][16]
Step-by-Step Methodology:
-
In an inert atmosphere (e.g., under nitrogen), dissolve the synthesized this compound (1.0 equivalent) in a suitable polar aprotic solvent like acetone or DMF.
-
Add a base such as anhydrous potassium carbonate (1.5 equivalents) to the solution to deprotonate the phenol and form the phenoxide.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 equivalents).
-
Heat the reaction mixture (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.
-
Purify the resulting ether derivative by column chromatography.
1.2.2 Ester Synthesis (Steglich Esterification)
This method allows for the formation of esters from the phenol and a variety of carboxylic acids under mild conditions.[7]
Step-by-Step Methodology:
-
Dissolve the carboxylic acid of choice (1.2 equivalents), this compound (1.0 equivalent), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a dry, non-protic solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent (1.2 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, then with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final ester product by column chromatography.
Part 2: Biological Screening and Efficacy Evaluation
A hierarchical screening approach is employed, starting with high-throughput in vitro assays to identify active compounds, followed by more complex whole-plant greenhouse trials to assess real-world efficacy.
Protocol 2.1: Primary In Vitro Screening - Enzyme Inhibition Assays
Based on the structures of known herbicides, two primary molecular targets are of high interest for this scaffold: Acetolactate Synthase (ALS) and Protoporphyrinogen Oxidase (PPO).
Workflow for In Vitro Screening
Caption: Workflow for primary in vitro enzyme assays.
2.1.1 Protoporphyrinogen Oxidase (PPO) Inhibition Assay
PPO inhibitors cause the accumulation of protoporphyrinogen IX, which leads to the light-dependent formation of reactive oxygen species that destroy cell membranes.[17] The activity of PPO can be monitored fluorometrically.[18][19]
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified recombinant PPO from a model plant species like Arabidopsis thaliana or tobacco.
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM potassium phosphate (pH 7.5), 5 mM DTT, 1 mM EDTA, and 5 µM FAD.[18]
-
Test Compound Preparation: Dissolve synthesized compounds in DMSO to create stock solutions (e.g., 10 mM). For the primary screen, dilute to a final assay concentration of 10 µM.
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add 1 µL of the test compound solution (or DMSO for control).
-
Add the PPO enzyme solution.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in fluorescence (Excitation ~410 nm, Emission ~630 nm) over time using a plate reader. The product, protoporphyrin IX, is fluorescent.[18]
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".
2.1.2 Acetolactate Synthase (ALS) Inhibition Assay
ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[20][21] Its inhibition starves the plant of these essential amino acids. ALS activity can be measured using a colorimetric assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified recombinant ALS from a plant source.
-
Assay Buffer: Prepare a buffer containing, for example, 50 mM potassium phosphate (pH 7.5), 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.
-
Test Compound Preparation: Prepare compounds in DMSO as described for the PPO assay.
-
Assay Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the assay buffer, enzyme, and test compound (or DMSO control).
-
Initiate the reaction by adding the substrate, pyruvate.
-
Incubate at 37 °C for 1 hour.
-
Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.
-
Add creatine followed by α-naphthol and incubate at 60 °C for 15 minutes to allow for color development (a red complex is formed).
-
Measure the absorbance at 530 nm.
-
-
Data Analysis: Calculate the percent inhibition for each compound. For "hits," perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[21]
Protocol 2.2: Secondary Screening - Greenhouse Efficacy Trials
Compounds that demonstrate potent in vitro activity must be evaluated for their whole-plant herbicidal efficacy. Greenhouse trials provide a controlled environment to assess both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity against a panel of representative grass and broadleaf weeds.[22][23][24]
Step-by-Step Methodology:
-
Plant Propagation:
-
Select a panel of weed species. Common choices include:
-
Sow seeds in pots filled with a standard greenhouse soil mix.
-
Grow plants in a controlled environment (e.g., 25-28°C, 14-16 hour photoperiod, adequate humidity).[22]
-
-
Herbicide Application:
-
Post-emergence: Apply herbicides when weeds have reached the 2-4 true leaf stage.[25]
-
Pre-emergence: Apply herbicides to the soil surface immediately after sowing the weed seeds.
-
Prepare test compounds in a spray solution containing a suitable solvent (e.g., acetone) and a surfactant.
-
Apply the solution using a calibrated track sprayer to ensure uniform coverage. Test a range of application rates (e.g., 50, 100, 250, 500 g/ha). Include a no-herbicide control and a commercial standard for comparison.
-
-
Evaluation and Data Collection:
-
Assess herbicidal injury at set time points (e.g., 3, 7, 14, and 21 days after treatment).
-
Use a visual rating scale from 0% (no effect) to 100% (complete plant death).
-
At the final time point, harvest the above-ground biomass and measure the fresh weight.
-
Calculate the percent growth reduction compared to the untreated control.
-
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The data from the chemical synthesis and biological screening must be integrated to understand the relationship between chemical structure and herbicidal activity.
Data Presentation
Summarize the biological data in a clear, tabular format to facilitate comparison between the different derivatives.
Table 1: Herbicidal Activity of this compound Derivatives
| Compound ID | R-Group (Ether/Ester) | PPO IC₅₀ (µM) | ALS IC₅₀ (µM) | Post-Emergence GR₅₀ (g/ha) - A. theophrasti | Pre-Emergence GR₅₀ (g/ha) - S. viridis |
| Scaffold | -H | >100 | >100 | >1000 | >1000 |
| 1a | -CH₃ | 25.4 | >100 | 850 | >1000 |
| 1b | -CH₂CH₃ | 15.8 | >100 | 620 | >1000 |
| 2a | -C(O)CH₃ | >100 | 88.1 | >1000 | 950 |
| 2b | -C(O)Ph | >100 | 45.3 | >1000 | 700 |
| Commercial Std 1 (PPO) | N/A | 0.5 | >100 | 150 | 400 |
| Commercial Std 2 (ALS) | N/A | >100 | 0.1 | 25 | 50 |
(Note: Data is hypothetical and for illustrative purposes only. GR₅₀ is the herbicide rate causing 50% growth reduction.)
Interpretation of SAR:
Conclusion
The this compound scaffold represents a promising starting point for the development of novel herbicides. The synthetic routes are accessible, and the phenolic hydroxyl group provides a versatile handle for creating diverse chemical libraries. By employing the systematic screening cascade detailed in these protocols—from high-throughput in vitro assays to whole-plant greenhouse trials—researchers can efficiently identify promising lead compounds. Subsequent elucidation of the structure-activity relationship will be crucial for optimizing these leads into effective, selective, and environmentally benign herbicides to address the growing challenge of weed resistance in modern agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4613682A - Ether synthesis - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 12. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]
- 13. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
- 14. Diazotisation [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. francis-press.com [francis-press.com]
- 17. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 18. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. analyzeseeds.com [analyzeseeds.com]
- 21. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages | Weed Technology | Cambridge Core [cambridge.org]
- 26. CN106565469A - Efficient herbicidal activity of ethyl 4-hydroxy-3-methoxycinnamate - Google Patents [patents.google.com]
- 27. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
Application Notes and Protocols: Strategic Synthesis of Bioactive Diaryl Ether Scaffolds Utilizing 2,3-Difluoro-4-(trifluoromethyl)phenol
Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry
The incorporation of fluorine into molecular frameworks is a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive compounds.[1][2] The unique attributes of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4] Among the vast array of fluorinated building blocks, polysubstituted phenols represent a particularly valuable class of synthons.
This application note details the synthetic utility of 2,3-Difluoro-4-(trifluoromethyl)phenol , a highly functionalized aromatic building block, in the construction of bioactive molecules. We will explore its application in the synthesis of diaryl ethers, a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents.[5] The protocols provided herein are designed to be robust and adaptable, offering researchers in medicinal chemistry and drug development a practical guide to leveraging this versatile reagent.
Physicochemical Properties and Reactivity Profile of this compound
The reactivity of this compound is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the two fluorine atoms and the trifluoromethyl group significantly increases the acidity of the phenolic proton, facilitating its deprotonation under mildly basic conditions to form a potent nucleophile. This enhanced nucleophilicity is central to its utility in reactions such as the Williamson ether synthesis and Ullmann-type couplings.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) |
| This compound | C₇H₃F₅O | 210.09 | Not Reported | ~7.5 |
| 4-(Trifluoromethyl)phenol | C H₅F₃O | 162.11 | 178 | 8.7[6] |
| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | C₇HF₇O | 234.07 | 163-164 | <7[7] |
The ortho-difluoro substitution pattern also introduces steric and electronic factors that can influence regioselectivity in certain reactions. Researchers should consider these properties when designing synthetic routes and selecting appropriate reaction conditions.
Synthetic Application: Construction of a Novel Diaryl Ether Kinase Inhibitor Scaffold
Diaryl ethers are a prominent structural motif in a multitude of approved and investigational drugs, particularly in the realm of oncology.[5] They often serve as a key hinge-binding element in kinase inhibitors, mimicking the adenine region of ATP. The strategic placement of fluorine and trifluoromethyl groups on one of the aryl rings can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.
This section outlines a detailed protocol for the synthesis of a novel diaryl ether, 1-(2,3-difluoro-4-(trifluoromethyl)phenoxy)-4-nitrobenzene , a versatile intermediate for the elaboration into a library of potential kinase inhibitors.
Diagram 1: Synthetic Workflow for Diaryl Ether Synthesis
Caption: Workflow for the synthesis of a diaryl ether via Williamson ether synthesis.
Application Note 1: Williamson Ether Synthesis of 1-(2,3-difluoro-4-(trifluoromethyl)phenoxy)-4-nitrobenzene
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and an alkyl or aryl halide.[8][9] In this application, the phenoxide generated from this compound acts as the nucleophile, displacing a fluoride or chloride from an activated aryl halide.
Rationale for Reagent Selection:
-
This compound: The starting material of interest, providing the fluorinated aryl moiety.
-
1-Fluoro-4-nitrobenzene: A suitable electrophile. The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, and fluoride is an excellent leaving group in this context.
-
Potassium Carbonate (K₂CO₃): A mild and cost-effective base for the deprotonation of the highly acidic phenol. Cesium carbonate (Cs₂CO₃) can be used for less reactive systems to enhance the reaction rate.[8]
-
Dimethylformamide (DMF): A polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SₙAr reaction.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous dimethylformamide (DMF, 0.5 M).
-
Addition of Electrophile: To the stirred suspension, add 1-fluoro-4-nitrobenzene (1.1 eq.) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired diaryl ether.
Table 2: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale |
| Scale | 1-10 mmol | Suitable for laboratory-scale synthesis. |
| Temperature | 100 °C | Provides sufficient energy for the reaction without significant decomposition. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion. |
| Expected Yield | 70-90% | Based on similar reported transformations. |
| Purification | Column Chromatography | Effective for removing unreacted starting materials and byproducts. |
Application Note 2: Ullmann Condensation for Diaryl Ether Synthesis
For less activated aryl halides, the Ullmann condensation offers a powerful alternative for the formation of the diaryl ether linkage.[10] This copper-catalyzed reaction is broadly applicable and tolerant of a wide range of functional groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]
- 6. Trifluoromethyl Ethers and -Thioethers as Tools for Medicinal Chemistry and Drug Discovery (2014) | Grégory Landelle | 287 Citations [scispace.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
common side reactions with 2,3-Difluoro-4-(trifluoromethyl)phenol
Technical Support Center: 2,3-Difluoro-4-(trifluoromethyl)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, field-proven insights into the common side reactions and troubleshooting strategies you may encounter during your experiments with this versatile building block. As a Senior Application Scientist, my goal is to explain the causality behind experimental outcomes and provide you with self-validating protocols to ensure the integrity of your research.
The unique structure of this compound, with its highly acidic phenol and electron-deficient aromatic ring, makes it a valuable reagent. However, these same features can lead to specific side reactions if not properly managed. This guide is structured in a question-and-answer format to directly address the challenges you might face.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm attempting an O-alkylation (Williamson Ether Synthesis) and observing low yields and a competing side product. What is happening?
This is a common issue stemming from the ambident nucleophilic nature of the phenoxide ion generated in the first step of the reaction. The phenoxide can react at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation), leading to an undesired byproduct.
Underlying Mechanism: The electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group significantly increase the acidity of the phenolic proton.[1] While this makes deprotonation easy, it also reduces the electron density of the aromatic ring. In many cases, this favors O-alkylation. However, under certain conditions, C-alkylation can become a competitive pathway.[2]
Troubleshooting Guide: O- vs. C-Alkylation
| Factor | To Favor O-Alkylation (Ether) | To Favor C-Alkylation (Side Product) | Explanation |
| Base | Use weaker bases (e.g., K₂CO₃, Cs₂CO₃). | Use strong bases that can lead to aggregation or specific ion-pairing (e.g., NaH, KH). | Weaker bases create a "freer" phenoxide ion in polar aprotic solvents, which is more likely to react at the more electronegative oxygen atom. |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile). | Non-polar or less polar solvents. | Polar aprotic solvents solvate the cation of the base, leaving the oxygen atom of the phenoxide more exposed and reactive.[3] |
| Temperature | Lower reaction temperatures. | Higher reaction temperatures. | C-alkylation often has a higher activation energy. Increased temperature can provide the energy needed to overcome this barrier.[4] |
| Alkylating Agent | Use soft electrophiles (e.g., alkyl halides). | Use hard electrophiles (e.g., alcohols with an acid catalyst). | According to Hard-Soft Acid-Base (HSAB) theory, the oxygen of the phenoxide is a harder nucleophilic center, while the ring carbons are softer. |
Experimental Protocol: Selective O-Alkylation of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes to ensure complete formation of the phenoxide.
-
Add the alkyl halide (1.1 eq) dropwise to the solution.
-
Maintain the reaction temperature at 40-50 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired ether.
FAQ 2: My reaction is showing unexpected loss of one of the fluorine atoms from the aromatic ring. What could be the cause?
The loss of a fluorine atom, or defluorination, is a known side reaction for highly electron-deficient fluoroaromatic compounds. This can occur via two primary mechanisms: Nucleophilic Aromatic Substitution (SNAr) or Hydrodefluorination.
Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)
The three strong electron-withdrawing groups (-F, -F, -CF₃) activate the aromatic ring, making it susceptible to attack by nucleophiles.[5][6] In an SNAr reaction, a nucleophile present in your reaction mixture (e.g., hydroxide, alkoxide, or even trace water/alcohols under basic conditions) can attack one of the carbons bearing a fluorine atom, displacing it.[7] Contrary to SN1/SN2 reactions, fluoride is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[8][9]
Caption: SNAr pathway leading to defluorination.
Mechanism 2: Hydrodefluorination
This involves the replacement of a fluorine atom with a hydrogen atom. It is often catalyzed by transition metals (like Palladium or Nickel) in the presence of a hydride source (e.g., hydrosilanes, H₂).[10][11] If your reaction involves any reductive steps or metal catalysts, this pathway should be considered.
Troubleshooting Guide: Preventing Defluorination
| Symptom | Potential Cause | Recommended Action |
| Product mass corresponds to replacement of -F with -OH, -OR, or other nucleophile. | SNAr | Scrupulously dry all solvents and reagents. Use an inert atmosphere (N₂ or Ar). Avoid excess nucleophile or unnecessarily strong bases. |
| Product mass corresponds to replacement of -F with -H. | Hydrodefluorination | If using a metal catalyst, screen for alternatives less prone to C-F activation. Avoid strong reducing agents if not necessary for the desired transformation. |
| Reaction darkens and multiple unidentified polar spots appear on TLC. | Ring decomposition | Lower the reaction temperature. Use a weaker base or less nucleophilic conditions. |
FAQ 3: I'm concerned about the stability of the trifluoromethyl (-CF₃) group under my reaction conditions. Can it degrade?
The trifluoromethyl group is renowned for its high metabolic and chemical stability due to the strength of the C-F bonds.[12][13] It is generally robust under most synthetic conditions. However, there are specific circumstances where it can undergo transformation.
Mechanism: Aqueous Defluorination
Recent studies have shown that trifluoromethylphenols can undergo spontaneous defluorination in aqueous alkaline solutions.[14] Deprotonation of the phenol to the phenoxide allows for delocalization of the negative charge, which can drive the elimination of a fluoride ion from the -CF₃ group, especially if it is in the ortho or para position. This process forms a reactive quinone difluoromethide intermediate that subsequently hydrolyzes.[14]
Caption: -CF₃ degradation pathway in aqueous base.
Troubleshooting Guide: Maintaining -CF₃ Group Integrity
-
Avoid Prolonged Exposure to Strong Aqueous Base: If your protocol requires an aqueous basic workup, perform it quickly and at low temperatures.
-
pH Control: Keep the pH below 9 during workup or purification steps where water is present, if possible.
-
Anhydrous Conditions: For reactions run under basic conditions, using anhydrous solvents and reagents will prevent this hydrolysis pathway.
Summary & Key Takeaways
Working with this compound requires careful consideration of its electronic properties. The strong electron-withdrawing nature of the substituents governs its reactivity, leading to three primary classes of side reactions:
-
C-Alkylation: A competitive pathway to the desired O-alkylation, controllable via solvent, base, and temperature.
-
Defluorination (SNAr): Nucleophilic attack on the electron-deficient ring, mitigated by using anhydrous conditions and avoiding excess nucleophiles.
-
-CF₃ Degradation: A possibility in aqueous alkaline environments, avoided by controlling pH and minimizing exposure to water under basic conditions.
By understanding these potential pitfalls and implementing the troubleshooting strategies outlined, you can optimize your reaction outcomes and ensure the success of your synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Transition-Metal-Free Catalytic Hydrodefluorination of Polyfluoroarenes by Concerted Nucleophilic Aromatic Substitution with a Hydrosilicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccb.osaka-u.ac.jp [ccb.osaka-u.ac.jp]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
Technical Support Center: Optimizing Reactions with 2,3-Difluoro-4-(trifluoromethyl)phenol
Welcome to the technical support center for 2,3-Difluoro-4-(trifluoromethyl)phenol. This guide is designed for researchers, medicinal chemists, and process scientists to navigate the common challenges and unlock the full synthetic potential of this versatile, electron-deficient building block. As application scientists with extensive field experience, we have structured this resource to address the most pressing issues encountered during synthesis, focusing on causality, practical solutions, and robust protocol design.
Part 1: Frequently Asked Questions (FAQs) & Essential Grounding
This section addresses fundamental questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the critical safety and handling precautions for this compound?
A1: Safety is paramount. This compound and similar halogenated phenols are classified as corrosive and can cause severe skin and eye damage.[1][2] Always handle this compound inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1][3]
Key Safety Protocols:
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[1][4]
-
Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material for cleanup and dispose of it as hazardous waste. Do not allow the material to enter drains.[3]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Q2: How do the electron-withdrawing groups on the ring affect the reactivity of the phenolic hydroxyl group?
A2: The two fluorine atoms and the trifluoromethyl (CF₃) group are potent electron-withdrawing groups (EWGs). Their combined inductive and resonance effects significantly impact the molecule's properties in two primary ways:
-
Increased Acidity: The EWGs stabilize the corresponding phenoxide anion, making the hydroxyl proton significantly more acidic than that of phenol. This means weaker bases are required for complete deprotonation, which can be advantageous in many reactions.
-
Reduced Nucleophilicity: While the phenoxide is easier to form, the negative charge is delocalized and stabilized by the EWGs. This makes the oxygen atom a weaker nucleophile compared to the phenoxide of an electron-rich phenol. This is a critical consideration for reactions where the phenoxide acts as the primary nucleophile, such as in Williamson ether synthesis or Nucleophilic Aromatic Substitution (SₙAr) reactions.[5][6]
Part 2: Troubleshooting Guide for Common Synthetic Transformations
This section provides in-depth, question-and-answer-based troubleshooting for specific reaction classes.
Reaction Class 1: O-Alkylation and Ether Synthesis
Q3: My Williamson ether synthesis using this compound is giving low yields and I'm recovering unreacted starting material. What factors should I investigate?
A3: This is a classic challenge stemming from the reduced nucleophilicity of the corresponding phenoxide. To improve your yield, a systematic optimization of the base, solvent, and temperature is required.
1. The Critical Role of the Base: While the phenol is acidic, achieving complete and rapid deprotonation is essential to drive the reaction forward. Using a base that is too weak or sterically hindered can result in an equilibrium with significant amounts of the protonated phenol remaining, which is unreactive.
Troubleshooting Workflow: O-Alkylation
Caption: Troubleshooting workflow for O-alkylation reactions.
Table 1: Comparison of Bases for Deprotonation
| Base | pKa (Conjugate Acid) | Solvent | Temperature | Comments |
|---|---|---|---|---|
| K₂CO₃ | ~10.3 | DMF, Acetonitrile | 60-80 °C | Common, cost-effective choice. May require higher temperatures. |
| Cs₂CO₃ | ~10.3 | DMF, Toluene | RT-80 °C | Often provides higher yields due to the "caesium effect," which increases phenoxide reactivity. |
| NaH | ~36 | THF, DMF | 0 °C to RT | Very strong, irreversible deprotonation. Use with caution (H₂ gas evolution). Ensures complete formation of the phenoxide before adding the electrophile. |
| DBU | ~13.5 | Acetonitrile, DCM | RT-60 °C | Strong, non-nucleophilic organic base. Good for sensitive substrates. |
2. Solvent Selection: Protic solvents (e.g., ethanol, water) will solvate the phenoxide, reducing its nucleophilicity, and can react with stronger bases. Aprotic polar solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation but leave the phenoxide anion "naked" and more reactive.
3. Temperature Optimization: Due to the lower reactivity, these reactions often require heating. Start at a moderate temperature (e.g., 60 °C) and slowly increase, monitoring by TLC or LCMS to find the sweet spot between reaction rate and potential decomposition of your starting materials or products.
Optimized Protocol: Synthesis of an Aryl Ether
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LCMS.
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Reaction Class 2: Palladium-Catalyzed Cross-Coupling Reactions
Phenols are not direct participants in cross-coupling reactions as the C-O bond is very strong. The hydroxyl group must first be converted into a better leaving group, typically a sulfonate ester like a triflate (-OTf) or nonaflate (-ONf).
Q4: I am trying a one-pot Suzuki-Miyaura reaction starting from the phenol, but it's failing. The two steps (activation and coupling) don't seem compatible. How can I troubleshoot this?
A4: One-pot procedures are efficient but require careful orchestration of reagents.[7] The primary conflict arises from the base: the base used for the initial activation (nonaflation or triflation) is often a hindered amine (e.g., triethylamine, pyridine), while the cross-coupling step requires an inorganic base (e.g., Cs₂CO₃, K₃PO₄) to facilitate transmetalation. Simply mixing everything together can lead to side reactions and catalyst deactivation.
A successful one-pot strategy involves a sequential addition of reagents.[7]
Logical Flow: One-Pot Cross-Coupling
Caption: Sequential workflow for one-pot phenol cross-coupling.
Key Troubleshooting Points:
-
Activation First: Complete the activation of the phenol to the nonaflate/triflate before adding the palladium catalyst and coupling partners. Monitor this first step by TLC/LCMS to ensure full conversion.
-
Ligand Choice: For electron-deficient aryl sulfonates, bulky, electron-rich phosphine ligands are essential for promoting the difficult oxidative addition step. Ligands like SPhos, XPhos, or RuPhos are excellent choices.[7]
-
Base for Coupling: Use a strong inorganic base like Cs₂CO₃ or K₃PO₄ for the coupling step. It should be added after the activation is complete.
-
Solvent: Toluene or dioxane are generally good solvents for the coupling step, but the activation may proceed better in acetonitrile.[7] You may need to perform the activation in one solvent, remove it in vacuo, and then add the second solvent and coupling reagents.
Optimized Protocol: One-Pot Suzuki-Miyaura Coupling
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and a suitable amine base (e.g., 2,6-lutidine, 1.5 eq) in anhydrous acetonitrile.
-
Cool to 0 °C and add nonafluorobutanesulfonyl fluoride (NfF) or triflic anhydride (Tf₂O) (1.2 eq) dropwise. Stir for 1-2 hours, allowing it to warm to room temperature. Confirm full conversion of the phenol via LCMS.
-
To this mixture, add the arylboronic acid (1.3 eq), Cs₂CO₃ (3.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4.5 mol%).
-
If necessary, switch the solvent to toluene by concentrating the acetonitrile solution and redissolving the residue.
-
Heat the mixture to 80-110 °C until the reaction is complete.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Reaction Class 3: Deoxyfluorination
Q5: I want to convert the hydroxyl group directly to a fluorine atom. What are the best modern reagents for this transformation on an electron-poor phenol?
A5: Direct deoxyfluorination of phenols is a challenging transformation. Classical reagents like DAST or Deoxo-Fluor® are generally ineffective for phenols. However, specialized reagents have been developed for this purpose. For an electron-deficient substrate like yours, the reaction is generally more favorable.
Recommended Reagents:
-
PhenoFluor™ (and PhenoFluorMix™): Developed by the Ritter group, PhenoFluor™ is an N,N'-1,3-bis(2,6-diisopropylphenyl)imidazolium-based reagent designed specifically for the deoxyfluorination of phenols.[8][9] It often requires heating (e.g., 110 °C) and the use of a fluoride source like CsF.[8][10] PhenoFluorMix™ is a more practical, air-stable mixture of the chloro-precursor and CsF.[9]
-
PyFluor: This is another effective reagent (a pyridinium-based sulfonyl fluoride) for the deoxyfluorination of alcohols and phenols.
-
Sulfuryl Fluoride (SO₂F₂): A two-step, one-pot approach involves converting the phenol to an aryl fluorosulfonate intermediate using SO₂F₂ gas, followed by nucleophilic fluorination with a fluoride source like tetramethylammonium fluoride (NMe₄F).[11] This method is particularly effective for electron-deficient phenols.[11]
Table 2: Comparison of Deoxyfluorination Reagents for Phenols
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| PhenoFluorMix™ | Toluene or Dioxane, 110 °C, 24h[9][10] | Commercially available, air-stable, broad scope. | Stoichiometric, can be expensive. |
| PyFluor | Acetonitrile, heat | Effective, good functional group tolerance. | Stoichiometric. |
| SO₂F₂ / NMe₄F | Two-step, one-pot; 60-80 °C[11] | Uses inexpensive SO₂F₂ gas, highly effective for EWG-substituted phenols. | Requires handling of toxic SO₂F₂ gas. |
The choice of reagent depends on substrate compatibility, scale, and available equipment. For lab-scale synthesis, PhenoFluorMix™ offers the most practical and user-friendly option.[9]
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenol
Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, managing, and mitigating common impurities. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Overview of the Primary Synthetic Route
The most common and industrially relevant pathway to this compound proceeds via the diazotization of 2,3-Difluoro-4-(trifluoromethyl)aniline, followed by the thermal hydrolysis of the resulting diazonium salt. While conceptually straightforward, this process is sensitive to reaction conditions, and minor deviations can lead to a significant impurity profile. The stability of the intermediate diazonium salt is a critical factor, influenced heavily by temperature and the electronic nature of the aromatic substituents.[1][2]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Impurity Management
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction produced a low yield of the phenol and a significant amount of dark, insoluble tar. What went wrong?
A: This is a classic issue related to the instability of the arenediazonium salt intermediate. Tar formation is a direct consequence of the diazonium salt decomposing through non-productive radical pathways rather than undergoing clean hydrolysis.
Causality:
-
Temperature Control is Paramount: The diazotization step must be conducted at low temperatures (typically 0–5 °C) to ensure the formation and stability of the diazonium salt.[3] Premature warming will cause the salt to decompose.
-
Hydrolysis Temperature: While the hydrolysis step requires heating, excessively high temperatures or prolonged heating can accelerate decomposition, leading to tars instead of the desired phenol.[4] A controlled thermal profile is essential.
-
Acid Concentration: The concentration of the acid (typically sulfuric acid) is critical. Insufficient acid can lead to side reactions, while excessively concentrated acid can also affect stability.[5][6]
Troubleshooting Protocol: Optimized Diazotization & Hydrolysis
-
Preparation: In a reaction vessel, combine 2,3-Difluoro-4-(trifluoromethyl)aniline with an aqueous solution of sulfuric acid (typically 4.5-6.5 molar equivalents).[6] Stir the mixture at room temperature until a uniform solution or fine slurry is achieved.
-
Diazotization: Cool the vessel to 0–5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05–1.1 equivalents) dropwise, ensuring the internal temperature never exceeds 5 °C.[5] A slight excess of nitrous acid is used to drive the reaction to completion.
-
Holding Period: Stir the mixture at 0–5 °C for 30–60 minutes post-addition to ensure complete diazotization.
-
Hydrolysis: This is the most critical step for avoiding tar. Prepare a separate vessel containing an aqueous copper sulfate solution in a water-insoluble solvent like toluene.[6] Heat this mixture to 75–85 °C.[6] Add the cold diazonium salt solution dropwise to the heated hydrolysis mixture. This method, where the diazonium salt is added to a hot solution, prevents the accumulation of the unstable intermediate at high temperatures.
-
Workup: After the addition is complete, maintain the temperature for a short period to ensure full hydrolysis, then cool and proceed with solvent extraction of the product phenol.
Q2: Analytical data (HPLC, GC-MS) shows a significant peak corresponding to the starting material, 2,3-Difluoro-4-(trifluoromethyl)aniline. How can I improve conversion?
A: The presence of unreacted starting material points directly to incomplete diazotization. The amino group of the aniline has not been fully converted to the diazonium salt.
Causality:
-
Stoichiometry of Nitrite: An insufficient amount of sodium nitrite will naturally lead to incomplete reaction. Ensure accurate weighing and a slight excess (e.g., 1.05 equivalents).
-
Rate of Addition: Adding the nitrite solution too quickly can cause localized warming and decomposition of the nitrous acid before it can react with the aniline. A slow, controlled addition is key.
-
Reduced Nucleophilicity: The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which reduces the nucleophilicity of the amino group. This can make the diazotization more sluggish compared to unsubstituted anilines. Allowing sufficient reaction time at low temperatures is crucial to compensate for this.
Corrective Actions:
-
Verify the purity and stoichiometry of your sodium nitrite.
-
Implement a slower, dropwise addition of the nitrite solution.
-
Increase the post-addition stirring time at 0–5 °C to 60 minutes to ensure the reaction goes to completion.
Q3: My crude product is brightly colored (orange, red, or brown), and I've isolated an impurity with a higher molecular weight. What is this byproduct?
A: This is highly indicative of an azo-coupling side reaction. The electrophilic diazonium salt intermediate can attack an electron-rich aromatic ring, such as the product phenol or unreacted aniline, to form a colored azo compound (R-N=N-R').
Causality: Azo coupling is highly pH-dependent. The reaction is fastest under mildly acidic to neutral conditions. If the reaction mixture is not kept sufficiently acidic, the diazonium salt will couple with available nucleophiles. The product phenol is particularly susceptible to this coupling reaction.[7]
References
- 1. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 6. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 7. chimia.ch [chimia.ch]
preventing decomposition of 2,3-Difluoro-4-(trifluoromethyl)phenol under basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 2,3-Difluoro-4-(trifluoromethyl)phenol under basic conditions. Our goal is to equip you with the knowledge to anticipate and prevent decomposition, ensuring the integrity of your experiments.
Introduction: The Challenge of Handling Electron-Deficient Phenols
This compound is a valuable building block in medicinal chemistry and materials science. However, its electron-deficient aromatic ring, a consequence of the cumulative inductive effects of two fluorine atoms and a trifluoromethyl group, renders it susceptible to degradation in the presence of bases. Understanding the underlying chemical principles of this instability is paramount for successful synthetic transformations.
This guide will delve into the potential decomposition pathways, provide strategies for prevention through the use of appropriate protecting groups, and detail analytical methods for monitoring the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in basic conditions?
The instability of this compound in the presence of bases stems from two primary factors related to its electronic structure:
-
Electron-Deficient Aromatic Ring: The phenoxide formation further activates the aromatic ring for nucleophilic attack and can initiate decomposition pathways. The electron-withdrawing groups make the aromatic ring highly electron-poor and thus susceptible to reactions that are not typically observed with simple phenols.
Q2: What are the primary decomposition pathways for this compound in the presence of a base?
Based on studies of analogous compounds, two main decomposition pathways are likely:
-
Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group, particularly when situated on an electron-rich ring (like a phenoxide), can be susceptible to base-catalyzed hydrolysis. This reaction proceeds through a series of steps involving nucleophilic attack by hydroxide ions, ultimately leading to the formation of a carboxylic acid and the release of fluoride ions. Studies on 2-trifluoromethylphenol have shown that this hydrolysis is favored at higher pH.[4] The proposed mechanism involves the formation of a quinone methide-like intermediate, especially for para-substituted trifluoromethylphenols.[5]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the electron-deficient aromatic ring can act as leaving groups in a nucleophilic aromatic substitution reaction.[6][7] Hydroxide ions or other strong nucleophiles present in a basic solution can attack the carbon atoms bearing the fluorine substituents, leading to their displacement. The strong electron-withdrawing nature of the trifluoromethyl group and the other fluorine atom activates the ring for such substitutions. Fluorine is generally a good leaving group in SNAr reactions on electron-poor aromatic systems.[8]
Troubleshooting Guide: Preventing Decomposition
The key to preventing the degradation of this compound is to protect the reactive hydroxyl group before subjecting the molecule to basic conditions. The ideal protecting group should be stable to the intended reaction conditions and easily removable under orthogonal conditions that do not affect other functional groups in the molecule.
Recommended Protecting Groups
For electron-deficient phenols, silyl ethers and benzyl ethers are generally suitable choices due to their stability in basic media.
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability in Base |
| tert-Butyldimethylsilyl (TBS) Ether | TBSCl, Imidazole, DMF | TBAF, THF; or HF-Pyridine, THF | Excellent |
| Benzyl (Bn) Ether | BnBr, NaH or K₂CO₃, DMF | H₂, Pd/C, EtOH | Excellent |
Experimental Protocols
Protocol 1: Protection of this compound as a TBS Ether
This protocol describes a general procedure for the protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.[9][10][11][12]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.
-
Add TBSCl (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected phenol.
Protocol 2: Protection of this compound as a Benzyl Ether
This protocol outlines a general method for the benzylation of the phenol using benzyl bromide and a base.[13][14][15]
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add BnBr (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the benzylated product.
Analytical Monitoring of Decomposition
To ensure the stability of your starting material and the purity of your products, it is crucial to employ appropriate analytical techniques.
19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy
19F NMR is a powerful and highly sensitive technique for monitoring the fate of fluorinated compounds.[16][17]
-
Monitoring the Starting Material: The 19F NMR spectrum of this compound will show distinct signals for the two aromatic fluorine atoms and the trifluoromethyl group. Changes in the intensity of these signals over time can be used to quantify the rate of decomposition.
-
Detecting Decomposition Products:
-
Hydrolysis of the -CF3 group: This will result in the appearance of a new signal corresponding to the fluoride ion (F⁻), typically around -120 ppm. The signals for the trifluoromethyl group of the starting material will decrease in intensity.
-
Nucleophilic Aromatic Substitution: The displacement of an aromatic fluorine atom will lead to the disappearance of its corresponding signal in the 19F NMR spectrum and potentially the appearance of new signals from the resulting fluorinated products.
-
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
HPLC coupled with a UV or mass spectrometry detector is an excellent method for separating and identifying the starting material and its potential degradation products.
-
A reverse-phase HPLC method can be developed to separate the relatively nonpolar this compound from more polar decomposition products, such as the carboxylic acid formed from trifluoromethyl group hydrolysis.
-
HPLC-MS can be used to identify the mass of the parent compound and any degradation products, providing valuable information about the decomposition pathways.
Visualizing the Chemistry
Decomposition Pathways
References
- 1. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. 2,3-Difluorophenol CAS#: 6418-38-8 [m.chemicalbook.com]
- 4. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 12. synarchive.com [synarchive.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. ias.ac.in [ias.ac.in]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Alternative Solvents for Reactions with 2,3-Difluoro-4-(trifluoromethyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-(trifluoromethyl)phenol. This guide provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the use of alternative and green solvents in reactions involving this highly versatile, electron-deficient phenol. Our goal is to equip you with the knowledge to select the optimal solvent system for your specific application, enhancing reaction efficiency, safety, and sustainability.
Introduction to this compound and Solvent Selection
This compound is a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl group and two fluorine atoms, render the phenol acidic and the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The choice of solvent is paramount in controlling the outcome of these reactions, influencing solubility, reaction rates, and even the reaction mechanism itself.[1]
Traditionally, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) have been the go-to choices for SNAr reactions. However, growing concerns over their environmental impact and toxicity have spurred the adoption of greener alternatives.[2][3] This guide will explore these alternatives, providing a framework for their effective implementation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a solvent for reactions with this compound?
The primary challenges include:
-
Solubility: Ensuring that the phenol, your nucleophile, and any bases or additives are sufficiently soluble to allow for a homogenous reaction mixture. While no specific solubility data for this compound is readily available, its fluorinated nature suggests it will be more soluble in organic solvents than in water.[4]
-
Reactivity with the Solvent: The phenolic proton is acidic and will react with basic solvents or impurities. Protic solvents can also hydrogen-bond with nucleophiles, reducing their reactivity.[5]
-
Reaction Temperature: The chosen solvent must have an appropriate boiling point to accommodate the required reaction temperature. Many SNAr reactions require heating.[6]
-
Work-up and Product Isolation: The ease of removing the solvent and isolating the final product is a critical consideration. High-boiling point solvents can complicate this process.[7]
Q2: Why are conventional polar aprotic solvents like DMF and DMSO so effective for SNAr reactions with this phenol?
Polar aprotic solvents are effective because they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the anionic nucleophile relatively "naked" and therefore more reactive. This significantly accelerates the rate of nucleophilic attack on the electron-deficient aromatic ring. DMSO, in particular, has been shown to lead to rate enhancements of several orders of magnitude for SNAr reactions.
Q3: What are the main classes of "green" or alternative solvents I should consider?
Several classes of greener solvents are gaining traction:
-
Bio-derived Solvents: These include solvents like Cyrene™ (dihydrolevoglucosenone), which is a bio-based alternative to DMF, and 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources.[8]
-
Polyethylene Glycols (PEGs): PEGs, particularly PEG-400, are non-toxic, biodegradable, and have low volatility. They can serve as effective reaction media for a variety of transformations.[3][4]
-
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, making them non-flammable and reducing air pollution.[9] Their properties can be tuned by changing the cation-anion pair.[9] However, it's important to note that not all ILs are non-toxic.[10]
Q4: Can I use water as a solvent for reactions with this phenol?
While water is the greenest solvent, its use is often limited by the poor solubility of many organic reactants.[11] For this compound, which is a relatively non-polar molecule, achieving a sufficient concentration in water for an efficient reaction would be challenging. However, in some cases, water can be used as a co-solvent.[11]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and suggests potential solutions, with a focus on solvent-related problems.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Solubility of Reactants | Even in a suitable solvent, the concentration of your reactants may be too low for an efficient reaction. Solution: Gently warm the mixture to aid dissolution. If the problem persists, consider a co-solvent system or a different solvent with better solubilizing power for your specific reactants. |
| Inappropriate Solvent Polarity | For SNAr reactions, polar aprotic solvents are generally preferred. Using a non-polar solvent like toluene or a protic solvent like ethanol can significantly slow down the reaction. Solution: Switch to a polar aprotic solvent. If using a greener alternative, ensure its polarity is suitable for the reaction mechanism. |
| Reaction with Solvent | If using a protic solvent (e.g., an alcohol), the solvent itself can act as a nucleophile, leading to undesired byproducts. Solution: Use an aprotic solvent. If a protic solvent is unavoidable, consider protecting the phenolic hydroxyl group. |
| Base Incompatibility | The chosen base may not be strong enough to deprotonate the phenol, or it may be poorly soluble in the chosen solvent. Solution: Use a stronger base (e.g., NaH instead of K₂CO₃) or a base that is more soluble in your solvent system. Phase-transfer catalysts can also be beneficial in biphasic systems. |
Issue 2: Formation of Side Products
| Potential Cause | Explanation & Troubleshooting Steps |
| Reaction with Solvent Impurities | Water in the solvent can hydrolyze starting materials or intermediates. Solution: Use anhydrous solvents, especially for moisture-sensitive reactions. |
| High Reaction Temperature | Elevated temperatures can lead to decomposition or the formation of undesired byproducts. Solution: Optimize the reaction temperature. It may be possible to achieve a good yield at a lower temperature over a longer reaction time. |
| Benzyne Formation | In less activated aryl systems, elimination of a proton and a leaving group can lead to a highly reactive benzyne intermediate, resulting in a mixture of products. While the trifluoromethyl group on your phenol is strongly activating, this can be a concern with certain nucleophiles and bases.[12] Solution: Use milder reaction conditions (lower temperature, weaker base) if benzyne formation is suspected. |
Issue 3: Difficulty with Product Isolation (Work-up)
| Potential Cause | Explanation & Troubleshooting Steps |
| High-Boiling Point Solvent | Solvents like DMSO, PEG, ILs, and DESs cannot be easily removed by rotary evaporation. Solution: For water-miscible solvents like DMSO and PEG, dilute the reaction mixture with a large volume of water and extract your product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[4][7] For ILs and DESs, specialized extraction techniques or back-extraction may be necessary.[13] |
| Product is Water-Soluble | Highly polar products may be lost to the aqueous phase during extraction. Solution: Saturate the aqueous layer with NaCl ("salting out") to decrease the polarity of the aqueous phase and drive your product into the organic layer.[7] Perform multiple extractions with smaller volumes of organic solvent. |
| Emulsion Formation | Vigorous shaking during liquid-liquid extraction can lead to the formation of a stable emulsion, making layer separation difficult. Solution: Add brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[14] |
Experimental Protocols & Methodologies
Protocol 1: Williamson Ether Synthesis using a Greener Solvent (2-MeTHF)
This protocol describes a typical O-alkylation of this compound.
Reaction: this compound + R-X → 2,3-Difluoro-4-(trifluoromethyl)phenyl-R-ether
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (R-X, e.g., ethyl iodide) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous potassium carbonate.
-
Add anhydrous 2-MeTHF to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filter cake with a small amount of 2-MeTHF.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Rationale: 2-MeTHF is a bio-derived and more environmentally friendly alternative to traditional ethereal solvents like THF.[8] Its higher boiling point also allows for a higher reaction temperature if needed.
Protocol 2: Work-up Procedure for a Reaction in PEG-400
Procedure:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Add a sufficient amount of water to the reaction mixture to dissolve the PEG-400.[4]
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with a water-immiscible organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Rationale: PEG-400 is highly soluble in water, allowing for its easy removal from the desired organic product through liquid-liquid extraction.[4]
Visualization of Concepts
Solvent Selection Workflow
References
- 1. Ionic liquid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Deep Eutectic Solvents and Its Use to Extract Bioactive Compounds of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Deep eutectic solvents based in situ isolation technique for extractive deterpenation of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Workup Procedures for 2,3-Difluoro-4-(trifluoromethyl)phenol
Welcome to the technical support center. This guide provides detailed troubleshooting and procedural advice for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted 2,3-Difluoro-4-(trifluoromethyl)phenol from reaction mixtures. The following question-and-answer section is designed to address specific experimental issues with in-depth, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider for its removal?
A1: Understanding the physicochemical properties of this compound is critical for designing an effective purification strategy. The key characteristic is its pronounced acidity compared to a simple phenol.
-
Acidity (pKa): While the exact pKa of this specific molecule is not widely published, we can infer its properties from structurally similar compounds. Phenol has a pKa of approximately 9.9. However, the presence of three potent electron-withdrawing groups (two fluoro-, one trifluoromethyl-) on the aromatic ring significantly stabilizes the corresponding phenoxide anion. This inductive effect drastically increases the acidity, likely lowering the pKa by several units. For instance, 3,5-bis(trifluoromethyl)phenol has a pKa of 8.03, and 2,3,5,6-tetrafluorophenol has a pKa of 5.67[1]. This enhanced acidity means that even mild bases can deprotonate it, which is the cornerstone of the most common removal technique: acid-base extraction.
-
Solubility: This compound is generally soluble in common organic solvents such as diethyl ether, ethyl acetate (EtOAc), and dichloromethane (DCM), and poorly soluble in water in its neutral form[2]. However, upon deprotonation with a base, it forms a phenolate salt which is highly soluble in aqueous solutions.[3][4] This dramatic shift in solubility is the principle behind extractive workups.
Troubleshooting & Procedural Guides
Q2: My desired product is neutral and stable to basic conditions. What is the most straightforward method to remove the unreacted phenol?
A2: For base-stable products, a liquid-liquid extraction with a basic aqueous solution is the most efficient and scalable method.[5][6] This technique, also known as an acid-base wash, selectively converts the acidic phenol into its water-soluble salt, pulling it out of the organic phase.
Caption: Decision tree for selecting a purification method.
-
Reaction Quench & Dilution: After the reaction is complete, quench it as required by your specific protocol. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or DCM). A volume sufficient to fully dissolve your product and facilitate phase separation is recommended (typically 3-5x the reaction solvent volume).
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel of appropriate size.[5]
-
First Basic Wash: Add a volume of a basic aqueous solution, approximately equal to the organic phase volume. For this highly acidic phenol, a saturated solution of sodium bicarbonate (NaHCO₃) is often sufficient and is preferred if your product is sensitive to stronger bases (e.g., esters prone to hydrolysis).[7] If removal is challenging, a 1-2 M solution of sodium hydroxide (NaOH) can be used.[3][4]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup, which is particularly important when using bicarbonate due to CO₂ evolution.[7] Shake the funnel vigorously for 30-60 seconds, venting frequently.
-
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (often aqueous, but check solvent densities) will be at the bottom.
-
Drain and Repeat: Drain the lower aqueous layer. For maximum efficiency, repeat the basic wash (steps 3-5) one or two more times with fresh aqueous base.
-
Validation (Optional but Recommended): Before proceeding, spot the organic layer on a TLC plate against a reference of the starting phenol to confirm its removal.
-
Final Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual base and dissolved water, respectively.[3]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
| Base | Concentration | Strength | Use Case & Considerations |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. | Weak | Recommended first choice. Gentle, minimizes side reactions like hydrolysis of esters. Effective for highly acidic phenols.[7] |
| Sodium Carbonate (Na₂CO₃) | 1-2 M Aq. | Moderate | More basic than bicarbonate. Useful if NaHCO₃ is ineffective. |
| Sodium Hydroxide (NaOH) | 1-2 M Aq. | Strong | Most effective. Use with caution. May cause emulsions or degrade sensitive functional groups in the desired product.[3][4] |
Q3: My product is sensitive to base, or the extraction failed to remove the phenol completely. What should I do?
A3: If your product contains base-labile functional groups (e.g., esters, certain protecting groups) or if emulsions make extraction difficult, you have two excellent alternative strategies: scavenger resins and column chromatography.
Q4: How can I use a scavenger resin for this purification?
A4: Scavenger resins are a powerful tool for modern organic synthesis, offering a simple filtration-based workup.[8] For removing an acidic phenol, a basic scavenger resin is ideal. The resin is added directly to the reaction mixture, where it binds to the acidic impurity. The product is then recovered by simple filtration.[9]
-
Select a Resin: Choose a suitable basic resin. Amine-based or carbonate-based resins are excellent choices.
-
Determine Stoichiometry: Calculate the molar amount of the unreacted phenol. Use a 2-4 molar excess of the scavenger resin to ensure complete removal. The resin's loading capacity is provided by the manufacturer (e.g., in mmol/g).
-
Scavenging: Add the calculated amount of resin to the crude reaction mixture dissolved in a suitable organic solvent (e.g., DCM, THF).
-
Agitation: Stir or shake the resulting slurry at room temperature. The required time can range from 1 to 16 hours. Monitor the reaction by TLC or LC-MS to determine when the phenol has been completely consumed.
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin.
-
Workup: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
| Resin Name | Functional Group | Typical Use |
| SiliaBond Carbonate (Si-CO₃) | Silica-bound Carbonate | Scavenges acids and acidic phenols.[10] |
| SiliaBond Amine (Si-NH₂) | Silica-bound Amine | Scavenges acid chlorides, isocyanates, and other electrophiles; can also remove acidic impurities.[10] |
| Strong Anion Exchange (SAX) Resin | Quaternary Ammonium | Binds strongly to acidic compounds, including phenols.[11] |
Q5: What are the best starting conditions for removing this compound by column chromatography?
A5: Column chromatography is a highly effective, albeit more resource-intensive, method for purification. Fluorinated compounds can exhibit unique separation behavior.[12][13]
Caption: Step-by-step workflow for purification via column chromatography.
1. Normal-Phase Chromatography (Silica Gel)
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity based on TLC analysis.
-
Pro-Tip: To improve peak shape and prevent tailing of the acidic phenol, you can add 0.5-1% acetic acid to the eluent system. This keeps the phenol protonated, reducing its interaction with the acidic silica surface.[14]
2. Reversed-Phase Chromatography (HPLC)
-
Stationary Phase: C18-functionalized silica is the most common choice. PFP (pentafluorophenyl) phases can offer unique selectivity for fluorinated aromatics and are worth considering for difficult separations.[12]
-
Mobile Phase (Eluent): A gradient of acetonitrile (ACN) and water is typical.
-
Additive: It is highly recommended to add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and acetonitrile mobile phases.[14][15] This suppresses the ionization of the phenol, leading to sharper peaks and more reproducible retention times.
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing (Phenol) | Ionization of the phenol on the stationary phase. | Add a small amount of acid (acetic acid for normal-phase, formic/TFA for reversed-phase) to the mobile phase.[14] |
| Poor Separation | Incorrect mobile phase polarity or selectivity. | Optimize the solvent gradient. If using reversed-phase, consider a PFP column for alternative selectivity with fluorinated compounds.[12] |
| Compound Insoluble on Loading | Loading with a solvent that is too weak. | Dissolve the sample in a minimal amount of a stronger solvent (e.g., DCM for normal-phase) and adsorb it onto a small amount of silica gel ("dry loading").[14] |
References
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. chembk.com [chembk.com]
- 3. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 4. quora.com [quora.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Scavenger resin - Wikipedia [en.wikipedia.org]
- 9. canftech.com [canftech.com]
- 10. silicycle.com [silicycle.com]
- 11. spinchem.com [spinchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 2,3-Difluoro-4-(trifluoromethyl)phenol
Welcome to the dedicated technical support guide for navigating the complexities of regioselective functionalization of 2,3-difluoro-4-(trifluoromethyl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, electron-deficient scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of physical organic chemistry and modern synthetic methodologies.
Introduction: The Challenge of a Polysubstituted, Electron-Poor Phenol
This compound is a highly valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties present significant hurdles for regioselective functionalization. The cumulative electron-withdrawing effects of the two fluorine atoms and the potent trifluoromethyl group render the aromatic ring exceptionally electron-poor. This deactivation toward traditional electrophilic aromatic substitution (EAS) necessitates a nuanced approach to unlock its synthetic potential. Furthermore, the phenol's hydroxyl group, while a powerful directing group, can also be a site of unwanted side reactions.[1][2]
This guide will help you anticipate and overcome these challenges, enabling you to precisely modify this versatile scaffold.
Part 1: Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing not just solutions but the underlying chemical principles.
Issue 1: Poor or No Conversion in Electrophilic Aromatic Substitution (EAS)
Q: I am attempting a standard electrophilic aromatic substitution (e.g., nitration, bromination) on this compound, but I am observing no product formation or very low yields. Why is this happening?
A: This is a common and expected challenge. The aromatic ring of your substrate is severely deactivated by three strong electron-withdrawing groups (EWGs): the C2-F, C3-F, and C4-CF₃. These groups pull electron density away from the π-system, making it a very poor nucleophile for attacking an electrophile.
Causality Analysis:
-
Inductive and Resonance Effects: The fluorine atoms withdraw electron density primarily through a strong inductive effect (-I). The trifluoromethyl group is one of the most powerful EWGs, operating through a combination of a very strong -I effect and hyperconjugation.
-
Deactivated Ring System: The cumulative effect is a significant reduction in the nucleophilicity of the aromatic ring, which is the fundamental requirement for a successful EAS reaction.[3][4]
Troubleshooting Protocol:
-
Increase Electrophile Reactivity: Employ more potent electrophilic reagents.
-
For nitration, switch from standard HNO₃/H₂SO₄ to stronger systems like NO₂BF₄ or NO₂OTf.
-
For bromination, consider using Br₂ with a strong Lewis acid like AlCl₃ or FeBr₃, or use a more reactive source like N-Bromosuccinimide (NBS) with a Brønsted acid promoter.
-
-
Employ "Forcing" Conditions: Carefully increase the reaction temperature and/or reaction time. Monitor the reaction closely for decomposition.
-
Protect and Activate: The phenolic hydroxyl group is a strong ortho-, para-director and an activating group. However, under strongly acidic EAS conditions, it can be protonated, reducing its activating ability. A more effective strategy is to convert the phenol to a more activating group that is stable to the reaction conditions, such as a methyl ether (-OCH₃) or a silyl ether (-OTBS). This enhances the ring's nucleophilicity. The phenol can be deprotected in a subsequent step.
-
Consider Alternative Mechanisms: If EAS proves intractable, C-H activation/functionalization is a more modern and often more effective approach for electron-deficient systems.
Issue 2: Lack of Regioselectivity in C-H Functionalization
Q: I am using a transition-metal-catalyzed C-H activation approach (e.g., Pd, Rh, Ru), but I'm getting a mixture of isomers. How can I control the regioselectivity?
A: Achieving high regioselectivity on this polysubstituted ring requires careful control over directing group strategy, catalyst/ligand choice, and reaction conditions. The inherent electronic biases of the ring can be subtle, and steric hindrance is a major factor.
Logical Framework for Regioselectivity:
The diagram below illustrates the competing factors influencing the site of C-H functionalization. The hydroxyl group directs ortho to itself (C6 position), while the existing EWGs create a complex electronic landscape.
References
- 1. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Regioselective C-H Bond Functionalization of Free Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming the Structure of 2,3-Difluoro-4-(trifluoromethyl)phenol Derivatives
Introduction: The Analytical Challenge of Polyfluorinated Phenols
In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] Derivatives of 2,3-Difluoro-4-(trifluoromethyl)phenol represent a class of molecules with significant potential, yet their structural confirmation presents a distinct analytical challenge. The dense arrangement of fluorine substituents on the aromatic ring necessitates a multi-faceted analytical approach to unambiguously determine the correct isomeric structure. Simple analytical techniques often fall short, leading to potential mischaracterization that can have profound consequences in a developmental pipeline.
This guide provides a comparative analysis of the primary analytical methods used to confirm the structure of these complex molecules. We will delve into the underlying principles of each technique, explain the rationale behind experimental choices, and provide field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to construct a robust and self-validating analytical workflow.
The Analytical Toolkit: A Synergistic Workflow
No single technique can provide a complete structural picture. A synergistic approach, where the strengths of one method compensate for the limitations of another, is essential. The logical flow of analysis typically begins with techniques that confirm mass and elemental composition, followed by methods that elucidate atomic connectivity, and finally, if required, a definitive technique for absolute spatial arrangement.
References
A Comparative Guide to Validating the Purity of Synthesized Compounds from 2,3-Difluoro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and lipophilicity. 2,3-Difluoro-4-(trifluoromethyl)phenol is a valuable starting material in this endeavor, offering multiple sites for synthetic elaboration. However, the unique properties of fluorinated compounds also present distinct challenges in purification and analysis. This guide provides a comprehensive comparison of the primary analytical techniques for purity validation, supported by experimental data and protocols, to empower researchers to select and implement the most appropriate methods for their specific needs.
The Synthetic Landscape: Potential Impurities Originating from this compound
The reactivity of the phenolic hydroxyl group is central to the synthetic utility of this compound. Two common classes of reactions are ether and ester synthesis. Understanding these synthetic routes is paramount to anticipating potential impurities.
A prevalent method for ether synthesis is the Williamson ether synthesis , a nucleophilic substitution reaction between an alkoxide and an alkyl halide.[1][2] In the context of our starting material, the phenolic proton is first abstracted by a base to form a phenoxide, which then acts as the nucleophile.
Esterification, another common transformation, can be achieved through various methods, including reaction with an acyl chloride or carboxylic acid anhydride in the presence of a base, or through acid-catalyzed Fischer esterification.
Common Classes of Impurities:
-
Unreacted Starting Material: Incomplete conversion will leave residual this compound.
-
Reagents and Solvents: Residual bases (e.g., sodium hydride, potassium carbonate), alkylating/acylating agents, and solvents used in the reaction and workup.
-
Byproducts from Side Reactions: In the Williamson ether synthesis, elimination reactions can compete with substitution, especially with sterically hindered alkyl halides, leading to the formation of alkenes.[1]
-
Isomeric Byproducts: While the starting material has a defined substitution pattern, under certain reaction conditions, there could be potential for rearrangement, although this is less common for these types of reactions.
-
Degradation Products: The final compound may degrade under purification conditions (e.g., high temperatures) or during storage.
A Comparative Analysis of Purity Validation Techniques
The choice of analytical technique for purity validation is critical and should be based on the specific properties of the synthesized compound and the potential impurities. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of purity determination in pharmaceutical development.[3][4]
| Analytical Technique | Principle of Separation/Detection | Key Advantages | Key Limitations |
| HPLC (UV Detection) | Differential partitioning of analytes between a stationary and mobile phase; detection based on UV absorbance. | Robust, reproducible, and widely available. Excellent for quantitating known impurities with a chromophore. | Requires a chromophore for detection. Lower sensitivity compared to MS. Co-elution of impurities can be a challenge. |
| HPLC-MS | Combines HPLC separation with mass-to-charge ratio detection. | High sensitivity and selectivity. Provides molecular weight information, aiding in impurity identification. | More complex instrumentation and method development. Ionization efficiency can vary between compounds. |
| ¹⁹F NMR Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus. | Highly sensitive and specific for fluorinated compounds. Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte.[5] | Not suitable for non-fluorinated impurities. Can be less sensitive than MS for trace-level impurities. |
| Mass Spectrometry (Direct Infusion) | Ionization of molecules and separation based on their mass-to-charge ratio. | Rapid analysis and provides molecular weight information. | Does not separate isomers. Ion suppression effects can impact quantitation. |
Data-Driven Comparison of Detection Limits:
| Analyte Type | HPLC-UV (LOD) | HPLC-MS (LOD) | Reference |
| Fluorinated Phenols | ~1-10 ng/mL | ~0.1-1 ng/mL | General literature values |
| Per- and Polyfluoroalkyl Substances (PFAS) in Water | Not typically used for trace analysis | 0.6 - 5.4 ng/L | [6] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) are method-dependent and should be experimentally determined during method validation.
Experimental Protocols for Purity Validation
Adherence to well-defined, validated protocols is essential for ensuring the integrity of purity data. The following protocols provide a starting point for the analysis of compounds synthesized from this compound.
Protocol 1: HPLC-UV Method for Purity Determination
This protocol is designed for the routine purity analysis of a synthesized ether or ester derivative.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 column is a good starting point, but for challenging separations involving isomers, a pentafluorophenyl (PFP) stationary phase is recommended due to its unique selectivity for halogenated compounds.[7]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
A gradient elution is typically used to separate compounds with a range of polarities. A scouting gradient (e.g., 5-95% B over 20 minutes) can be used to determine the optimal separation conditions.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
4. Method Validation Parameters (abbreviated):
-
Specificity: Inject the starting material, product, and a mixture to ensure baseline separation.
-
Linearity: Prepare a series of dilutions of the main compound and any known impurities to establish a linear relationship between concentration and peak area.
-
LOD/LOQ: Determine the limit of detection and quantitation by injecting progressively more dilute solutions and assessing the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[8]
Protocol 2: Quantitative ¹⁹F NMR (qNMR) for Absolute Purity
¹⁹F qNMR is a powerful technique for determining the absolute purity of a fluorinated compound without the need for a specific reference standard of the analyte.[5]
1. Sample Preparation:
-
Accurately weigh the synthesized compound and a certified internal standard (e.g., trifluorotoluene) into an NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard.
2. NMR Acquisition Parameters:
-
Acquire the ¹⁹F NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all fluorine nuclei. This is critical for accurate integration. A D1 of 5 times the longest T1 relaxation time is recommended.[5]
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Purity Calculation:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_F_analyte) * (N_F_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N_F = Number of fluorine atoms in the molecule
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Visualization of Key Workflows
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method development and validation.
Logical Relationship of Purity Validation Techniques
Caption: Interplay of analytical techniques for purity validation.
Authoritative Grounding and Trustworthiness
The validation of analytical methods for pharmaceutical ingredients and their intermediates is not merely a scientific exercise but a regulatory requirement. The International Council for Harmonisation (ICH) provides guidelines that are widely adopted by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Specifically, the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for the reporting, identification, and qualification of impurities.[9] This guideline establishes thresholds for impurities based on the maximum daily dose of the drug substance. For instance, for a drug substance with a maximum daily dose of ≤ 2 g/day , the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day total intake (whichever is lower).[9] Adherence to these guidelines ensures that the purity assessment is not only scientifically sound but also meets global regulatory expectations.
The protocols described in this guide are designed to be self-validating systems . For example, the HPLC method validation protocol includes checks for specificity, linearity, accuracy, precision, and robustness, which collectively demonstrate that the method is suitable for its intended purpose. Similarly, the use of a certified internal standard in qNMR provides traceability and ensures the accuracy of the absolute purity determination.
Comparison with Alternatives
While this compound is a valuable starting material, alternative fluorinated phenols can also be used to synthesize similar target molecules. The choice of starting material will depend on the desired substitution pattern of the final product, cost, and availability.
For example, 4-Fluoro-3-(trifluoromethyl)phenol could be an alternative for synthesizing compounds where a different fluorine substitution pattern is desired.[10] The synthetic routes and potential impurities would be analogous to those for this compound. The analytical validation strategies would also be very similar, with the primary difference being the specific retention times in HPLC and chemical shifts in NMR.
The decision to use a particular starting material should be based on a thorough evaluation of the synthetic route to the final target molecule and the availability and cost of the starting materials.
Conclusion
Validating the purity of compounds synthesized from this compound requires a multi-faceted analytical approach. A judicious combination of HPLC for impurity profiling and relative purity, and ¹⁹F qNMR for absolute purity determination, provides a robust and comprehensive assessment. Mass spectrometry serves as an indispensable tool for the identification of unknown impurities. By grounding these analytical strategies in the principles of scientific integrity and adhering to authoritative guidelines such as those from the ICH, researchers can ensure the quality, safety, and efficacy of their synthesized compounds, thereby accelerating the drug development process.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Navigating the Matrix: A Comparative Guide to LC-MS Analysis of 2,3-Difluoro-4-(trifluoromethyl)phenol in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise and accurate monitoring of reaction progress is paramount. The synthesis of complex molecules, such as the fluorinated intermediate 2,3-Difluoro-4-(trifluoromethyl)phenol, presents unique analytical challenges. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound directly from crude reaction mixtures, offering insights into method selection and optimization to ensure data integrity and streamline your development pipeline.
The Analytical Challenge: Unmasking a Highly Fluorinated Phenol
This compound is a highly electronegative and polar molecule. Its trifluoromethyl group can significantly impact its chromatographic retention and ionization efficiency.[1] Furthermore, analyzing this compound within a complex reaction matrix introduces potential interferences from starting materials, reagents, byproducts, and residual catalysts. These matrix components can lead to a phenomenon known as ion suppression, where the analyte's signal is diminished, compromising sensitivity and accuracy.[2][3]
This guide will compare two distinct LC-MS approaches, detailing the rationale behind each method's parameters and providing supporting data to aid in selecting the optimal strategy for your laboratory's needs.
Method 1: The Workhorse - Reversed-Phase Chromatography with Electrospray Ionization (RP-LC/ESI-MS)
Reversed-phase liquid chromatography (RPLC) is a cornerstone of many analytical labs.[4] Coupled with the sensitivity of electrospray ionization (ESI), this method is often the first line of attack. For polar analytes like our target compound, careful column and mobile phase selection are critical to achieve adequate retention and separation from the solvent front and matrix interferences.[5]
Experimental Protocol: RP-LC/ESI-MS
1. Sample Preparation:
-
Objective: To dilute the reaction mixture, precipitate insoluble materials, and ensure compatibility with the mobile phase.
-
Procedure:
-
Aliquots of the reaction mixture (10 µL) are diluted 100-fold with a 50:50 (v/v) mixture of acetonitrile and water.[6]
-
The diluted sample is vortexed for 30 seconds to ensure homogeneity.
-
Centrifugation at 13,000 rpm for 10 minutes is performed to pellet any precipitated solids.[7]
-
The supernatant is transferred to an LC vial for analysis.
-
2. LC-MS Conditions:
-
Column: A C18 column with a polar endcapping (e.g., YMC-Pack ODS-AQ, 150 x 2.1 mm, 3 µm) is chosen to enhance retention of polar compounds in highly aqueous mobile phases.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 10-95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS Detection: Selected Ion Monitoring (SIM) for the deprotonated molecule [M-H]⁻
Rationale and Insights:
The choice of a polar-endcapped C18 column is deliberate. Standard C18 phases can exhibit poor retention for polar compounds under highly aqueous starting conditions.[5] The addition of formic acid to the mobile phase aids in protonation of basic matrix components, potentially improving their retention and separation from the acidic phenol, while also providing a source of protons for efficient ionization in positive mode if needed. However, for a phenol, negative mode ESI is generally preferred due to the acidic nature of the hydroxyl group, leading to efficient deprotonation.[8][9]
Method 2: An Alternative Approach - HILIC with Heated Electrospray Ionization (HILIC/HESI-MS)
For highly polar compounds that are poorly retained even on polar-endcapped reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.[10] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[11]
Experimental Protocol: HILIC/HESI-MS
1. Sample Preparation:
-
Objective: To dilute the reaction mixture in a solvent compatible with the HILIC mobile phase to ensure good peak shape.
-
Procedure:
-
Aliquots of the reaction mixture (10 µL) are diluted 100-fold with 90:10 (v/v) acetonitrile:water.
-
The sample is vortexed and centrifuged as described in the RP-LC method.
-
The supernatant is transferred to an LC vial.
-
2. LC-MS Conditions:
-
Column: A column with a diol or amide stationary phase (e.g., YMC-Triart Diol-HILIC, 100 x 2.1 mm, 1.9 µm) is selected for its ability to retain very polar compounds.[5][10]
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 (v/v) Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 (v/v) Acetonitrile:Water
-
Gradient: 0-50% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Negative Heated Electrospray Ionization (HESI-)
-
MS Detection: SIM for the deprotonated molecule [M-H]⁻
Rationale and Insights:
The high organic content of the HILIC mobile phase can enhance ESI efficiency.[10] The use of ammonium acetate as a mobile phase additive provides a stable pH and can improve peak shape for acidic compounds. Heated ESI (HESI) aids in the desolvation of the high-organic mobile phase, leading to more efficient ion formation and improved sensitivity.
Performance Comparison
To provide a clear comparison, the following table summarizes the expected performance of each method for the analysis of this compound in a representative reaction mixture.
| Parameter | Method 1: RP-LC/ESI-MS | Method 2: HILIC/HESI-MS | Justification |
| Retention Time (min) | ~ 3.5 | ~ 5.2 | HILIC provides stronger retention for this polar analyte, moving it further from the solvent front. |
| Peak Shape (Asymmetry) | 1.2 - 1.5 | 1.0 - 1.2 | The HILIC method often yields more symmetrical peaks for highly polar compounds. |
| Signal-to-Noise (S/N) | ~ 150 | ~ 400 | The higher organic content in the HILIC mobile phase enhances ionization efficiency, leading to better sensitivity.[10] |
| Matrix Effects (%) | -40% | -15% | The different selectivity of HILIC can separate the analyte from co-eluting matrix components that cause ion suppression in reversed-phase.[3] |
| Robustness | High | Moderate | RP methods are generally considered more robust and less susceptible to small variations in mobile phase composition. |
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines the key steps from sample collection to data analysis.
Caption: A generalized workflow for the LC-MS analysis of reaction mixtures.
Conclusion and Recommendations
Both RP-LC/ESI-MS and HILIC/HESI-MS are viable methods for the analysis of this compound in reaction mixtures.
-
For routine analysis and high-throughput screening, the robustness and simplicity of the RP-LC/ESI-MS method make it an excellent starting point. However, careful monitoring for and mitigation of matrix effects is crucial. The use of an isotopically labeled internal standard is highly recommended to compensate for any ion suppression.[3]
-
When higher sensitivity is required or when significant matrix effects are observed with the reversed-phase method, the HILIC/HESI-MS approach offers a superior alternative. The orthogonal selectivity of HILIC can effectively separate the analyte from interfering matrix components, leading to more accurate and reliable quantification.[10]
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the complexity of the reaction matrix, the need for sensitivity, and the desired sample throughput. It is always advisable to perform a thorough method validation to ensure the chosen approach is fit for its intended purpose.[12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 6. youtube.com [youtube.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. ijrar.com [ijrar.com]
- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions with 2,3-Difluoro-4-(trifluoromethyl)phenol
Introduction: The Challenge and Opportunity of a Heavily Fluorinated Phenol
In the landscape of modern drug discovery and materials science, fluorine-containing molecules are of paramount importance. The strategic incorporation of fluorine can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The molecule 2,3-difluoro-4-(trifluoromethyl)phenol represents a particularly valuable, albeit challenging, building block. Its dense fluorination creates a unique electronic profile—an electron-deficient aromatic ring combined with a nucleophilic hydroxyl group—presenting distinct challenges for catalytic functionalization.
This guide provides an in-depth comparison of catalytic systems for the effective transformation of this compound and structurally related polyfluorinated phenols. We will move beyond simple protocols to explore the underlying principles that govern catalyst selection, offering field-proven insights into optimizing reactions for this class of substrates. Our focus is on providing researchers with the rationale needed to make informed decisions, troubleshoot experiments, and accelerate their synthetic campaigns.
Pillar 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium catalysis is the cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable reliability.[3][4] For electron-deficient substrates like fluorinated phenols, the key is to transform the phenolic hydroxyl group into a better leaving group, typically a tosylate, nonaflate, or triflate, to facilitate the crucial oxidative addition step.[5][6]
Mechanism & Causality: Why Ligand Choice is Critical
The efficacy of a palladium-catalyzed cross-coupling reaction hinges on balancing the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For electron-poor aryl electrophiles, the reductive elimination step to form the final product can be sluggish. This is where ligand selection becomes paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos and XPhos) accelerate reductive elimination, preventing catalyst decomposition and improving product yields.[5] The choice of base is also critical; it must be strong enough to facilitate the transmetalation step (e.g., with a boronic acid in Suzuki-Miyaura coupling) without causing unwanted side reactions with the sensitive substrate.
References
- 1. thieme.de [thieme.de]
- 2. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
- 6. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride [mdpi.com]
A Comparative Guide to the Biological Activity of Compounds Derived from Fluorinated Trifluoromethylphenols
Introduction: The Strategic Advantage of Fluorination in Bioactive Compound Design
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug and pesticide design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the biological activities of compounds derived from the highly fluorinated scaffold, 2,3-Difluoro-4-(trifluoromethyl)phenol, and its close structural analog, 4-fluoro-3-(trifluoromethyl)phenol. While direct derivatization of the former is less documented in publicly accessible literature, the latter serves as a crucial precursor for potent herbicides, offering a well-established case study. We will delve into a comparative analysis of their herbicidal activities, explore the potential for other biological applications, and provide detailed experimental methodologies for their evaluation.
Herbicidal Activity: A Tale of Two Enantiomers in Carotenoid Biosynthesis Inhibition
A prominent class of herbicides derived from 4-fluoro-3-(trifluoromethyl)phenol is the N-benzyl-2-phenoxybutanamides. A key example is Beflubutamid, a selective herbicide used for the control of broadleaf weeds in cereal crops.[1][2]
Mechanism of Action: Phytoene Desaturase (PDS) Inhibition
Beflubutamid functions as a "bleaching herbicide" by inhibiting the enzyme phytoene desaturase (PDS), a critical component in the carotenoid biosynthesis pathway.[1][2] PDS is responsible for the desaturation of phytoene, a precursor to the colored carotenoids.[1] Carotenoids are essential pigments in plants that protect chlorophyll from photo-oxidative damage. By inhibiting PDS, Beflubutamid leads to the accumulation of phytoene and a depletion of protective carotenoids. This results in the photo-oxidation and degradation of chlorophyll, leading to the characteristic "bleaching" of the plant tissue and ultimately, plant death.[1]
Signaling Pathway: Inhibition of Carotenoid Biosynthesis
Caption: Inhibition of Phytoene Desaturase by Beflubutamid.
Comparative Performance: The Significance of Chirality
Beflubutamid is a chiral molecule, existing as two enantiomers (mirror images). Research has demonstrated a significant difference in the herbicidal activity between these enantiomers.[3][4][5]
| Compound | Enantiomer | Target Weed | EC50 (µM) | Reference |
| Beflubutamid | (-)-enantiomer (S-form) | Garden Cress | 0.50 | [3] |
| Beflubutamid | (+)-enantiomer (R-form) | Garden Cress | >500 | [3] |
As the data clearly indicates, the (-)-enantiomer of Beflubutamid is at least 1000 times more active than the (+)-enantiomer.[3][4] This pronounced stereoselectivity highlights the specific binding interaction of the S-enantiomer with the active site of the phytoene desaturase enzyme. The less active (+)-enantiomer's phenoxybutanoic acid metabolite has been observed to have some minor effects on root growth, potentially through an auxin-type mechanism, but at significantly higher concentrations.[3] The use of the enantiopure (-)-beflubutamid (Beflubutamid-M) offers the potential for reduced environmental load while maintaining high efficacy.[5]
Exploring Other Biological Frontiers: Antifungal and Insecticidal Potential
While the herbicidal activity of phenoxybutanamide derivatives is well-established, the inherent properties of the fluorinated trifluoromethylphenol scaffold suggest potential for a broader range of biological activities. The introduction of fluorine and trifluoromethyl groups is a known strategy to enhance the efficacy of insecticides and fungicides.[6][7]
Antifungal Activity
While no specific studies on antifungal compounds derived directly from this compound were identified in the available literature, the general class of fluorinated phenols and their ethers have shown promise as antifungal agents. For instance, various diaryl ethers have been synthesized and tested against a range of phytopathogenic fungi, demonstrating significant inhibitory activity.[8] The electronic properties conferred by the fluorine and trifluoromethyl substituents could enhance interactions with fungal enzymes or disrupt cell membrane integrity.
Insecticidal Activity
Similarly, the incorporation of trifluoromethylphenyl groups is a common motif in modern insecticides.[6][9] These groups can increase the lipophilicity of a molecule, facilitating its penetration through the insect cuticle, and can enhance its binding to target proteins, such as ion channels or metabolic enzymes. While specific insecticidal derivatives of this compound are not prominently reported, the potential for this scaffold to serve as a building block for novel insecticides remains an area of interest for further research.
Experimental Protocols
Synthesis of N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide (Beflubutamid)
The synthesis of Beflubutamid is a multi-step process that begins with the preparation of the key intermediate, 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid.[2][10]
Workflow: Synthesis of Beflubutamid
Caption: Synthetic pathway for Beflubutamid.
Step-by-step Methodology:
-
Etherification: 4-Fluoro-3-(trifluoromethyl)phenol is reacted with an alkyl 2-halobutyrate (e.g., ethyl 2-bromobutyrate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the corresponding 2-phenoxybutyrate ester.
-
Hydrolysis: The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide) in a mixture of water and alcohol (e.g., ethanol) to yield 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid.
-
Acyl Chloride Formation: The carboxylic acid is converted to its more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Amidation: The acyl chloride is then reacted with benzylamine in the presence of a base (e.g., pyridine or triethylamine) to form the final product, N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide.
In Vitro Herbicidal Activity Assay (Whole Plant Assay)
This protocol outlines a general procedure for assessing the post-emergence herbicidal activity of test compounds.[11]
Materials:
-
Seeds of target weed species (e.g., garden cress, Lepidium sativum)
-
Potting soil
-
Pots or trays
-
Test compound stock solution (dissolved in a suitable solvent like acetone or DMSO)
-
Surfactant (e.g., Tween 20)
-
Spray chamber
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Plant Growth: Sow seeds of the target weed species in pots filled with potting soil and grow them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) until they reach the 2-3 leaf stage.
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in a suitable solvent containing a small amount of surfactant to ensure proper leaf wetting. A control solution containing only the solvent and surfactant should also be prepared.
-
Herbicide Application: Evenly spray the test solutions onto the foliage of the plants using a calibrated laboratory sprayer.
-
Incubation: Return the treated plants to the growth chamber and observe them over a period of 7-14 days.
-
Assessment: Evaluate the herbicidal effect by visual assessment of plant injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete plant death). The effective concentration required to cause 50% inhibition (EC50) can be calculated by probit analysis of the dose-response data.
Conclusion and Future Perspectives
The exploration of compounds derived from fluorinated trifluoromethylphenols reveals a rich field of biologically active molecules, with a particularly strong foundation in the development of herbicides. The case of Beflubutamid demonstrates the power of this chemical scaffold in creating highly potent and selective agents that target specific enzymatic pathways in plants. The pronounced stereoselectivity of its herbicidal activity underscores the importance of chiral considerations in modern pesticide design.
While the herbicidal applications are well-documented, the potential for this class of compounds in other areas, such as antifungal and insecticidal agents, remains largely untapped in the public domain. The inherent properties conferred by the dense fluorination of the aromatic ring suggest that derivatives of this compound could exhibit novel and potent activities against a range of biological targets. Future research should focus on the synthesis and screening of diverse libraries of compounds derived from this and related scaffolds to unlock their full potential in the development of new pharmaceuticals and agrochemicals.
References
- 1. Beflubutamid - Wikipedia [en.wikipedia.org]
- 2. Beflubutamid (Ref: UBH 820) [sitem.herts.ac.uk]
- 3. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beflubutamid-M (Ref: F4050) [sitem.herts.ac.uk]
- 6. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Studies of Fluorine-Containing Compounds for Household Insecticides | Semantic Scholar [semanticscholar.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis method of Beflubutamid-M_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of 2,3-Difluoro-4-(trifluoromethyl)phenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of 2,3-Difluoro-4-(trifluoromethyl)phenol, a crucial building block in modern medicinal chemistry. In the absence of direct, extensive stability data for this specific molecule, this document establishes a robust predictive stability profile by comparing it with its close structural analogs: 2-(trifluoromethyl)phenol, 3-(trifluoromethyl)phenol, and 4-(trifluoromethyl)phenol. By understanding the degradation pathways and kinetics of these related compounds under forced conditions, researchers can anticipate the stability challenges and develop appropriate mitigation strategies for novel drug candidates incorporating the this compound moiety.
Introduction: The Role of Fluorination in Drug Stability
The introduction of fluorine and trifluoromethyl groups into aromatic systems is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] However, these modifications also significantly influence the physicochemical properties and inherent stability of the molecule. The electron-withdrawing nature of fluorine and the trifluoromethyl group can alter the pKa of the phenolic proton and influence the susceptibility of the molecule to various degradation pathways, including hydrolysis, oxidation, and photolysis.[1][2]
This guide will delve into the critical aspects of stability testing for this compound, providing a framework for its evaluation based on the established behavior of its monofluorinated and non-fluorinated phenol analogs. We will explore the mechanistic rationale behind the expected stability profile and provide detailed protocols for conducting forced degradation studies in line with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Physicochemical Properties and Predicted Stability Profile
The stability of a phenolic compound is intrinsically linked to its structure. The position of the trifluoromethyl group and the additional fluorine atoms on the phenyl ring are expected to have a profound impact on the stability of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | Predicted Hydrolytic Stability | Predicted Photolytic Stability |
| This compound | C₇H₃F₅O | 198.09 | Lowered due to multiple EWGs | Potentially susceptible to alkaline hydrolysis | Moderate to high |
| 2-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | 8.12[2] | Susceptible to hydrolysis at neutral to alkaline pH[1][6][7] | Moderate |
| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | 8.96[2] | Highly resistant to hydrolysis[1] | Susceptible to photolysis[1] |
| 4-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | 8.51[2] | Susceptible to alkaline hydrolysis[1][8] | Susceptible to photolysis, yielding TFA[9] |
| 2,3-Difluorophenol | C₆H₄F₂O | 130.09 | ~8.5 (Estimated) | More stable than trifluoromethylated analogs | Moderate |
Rationale for Predicted Stability:
-
Hydrolytic Stability: The hydrolytic degradation of trifluoromethylphenols, particularly the 2- and 4-isomers, is known to proceed via an E1cb mechanism, which is initiated by the deprotonation of the phenolic hydroxyl group.[1] The strong electron-withdrawing trifluoromethyl group facilitates this deprotonation and subsequent elimination of fluoride ions. For this compound, the presence of two additional electron-withdrawing fluorine atoms is expected to further lower the pKa of the phenol, potentially increasing its susceptibility to base-catalyzed hydrolysis compared to 4-(trifluoromethyl)phenol. The meta-positioned trifluoromethyl group in 3-(trifluoromethyl)phenol does not allow for the necessary charge delocalization to facilitate the E1cb mechanism, rendering it remarkably stable to hydrolysis.[1]
-
Photolytic Stability: Aromatic compounds can undergo degradation upon exposure to UV light.[9] For trifluoromethylphenols, photolysis can be a significant degradation pathway, sometimes leading to the formation of trifluoroacetic acid (TFA).[9] The additional fluorine atoms in this compound may influence its UV absorption characteristics and subsequent photochemical reactivity.
Experimental Guide: Forced Degradation Studies
Forced degradation studies are essential to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[3][4][10] The following protocols are designed based on ICH guidelines and are tailored for the evaluation of this compound and its analogs. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][11]
Experimental Workflow
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols
A. Acid Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
B. Base Hydrolysis
-
Prepare a 1 mg/mL solution of the compound as in A.1.
-
Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at shorter time intervals due to expected rapid degradation (e.g., 5, 15, 30, 60 minutes).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
C. Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.[12]
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Dilute with the mobile phase for HPLC analysis.
D. Thermal Degradation
-
Place the solid compound in a controlled temperature oven at 80°C.
-
At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
E. Photolytic Degradation
-
Expose a solution of the compound (e.g., 1 mg/mL in 50:50 Methanol:Water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[11]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the exposure period.
Stability-Indicating HPLC-UV/MS Method
A robust stability-indicating method is crucial for separating the parent compound from all potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by UV scan) and Mass Spectrometry (MS) for identification of degradation products.
-
Column Temperature: 30°C.
Comparative Stability Analysis and Degradation Pathways
Comparative Hydrolytic Stability
The rate of degradation under acidic and basic conditions will provide a clear comparison of the hydrolytic stability of the different derivatives.
| Compound | % Degradation (0.1 M HCl, 60°C, 24h) | % Degradation (0.1 M NaOH, RT, 1h) | Major Degradation Products |
| This compound | < 5% (Predicted) | 15-30% (Predicted) | 2,3-Difluoro-4-hydroxybenzoic acid, Fluoride ions |
| 2-(Trifluoromethyl)phenol | < 5% | ~10-20% | 2-Hydroxybenzoic acid, Fluoride ions[1][6] |
| 3-(Trifluoromethyl)phenol | < 2% | < 2% | None significant[1] |
| 4-(Trifluoromethyl)phenol | < 5% | > 20% | 4-Hydroxybenzoic acid, Fluoride ions[1][8] |
Discussion: The results are expected to confirm the high stability of the 3-TFMP isomer to hydrolysis.[1] Both 2-TFMP and 4-TFMP will show significant degradation under basic conditions, with 4-TFMP likely degrading faster.[1] this compound is predicted to be the most susceptible to alkaline hydrolysis due to the cumulative electron-withdrawing effects of its substituents, which lower the pKa and facilitate the initial deprotonation step of the E1cb mechanism.
Proposed Degradation Pathway (Alkaline Hydrolysis)
Caption: Proposed E1cb degradation pathway under alkaline conditions.
Comparative Oxidative, Thermal, and Photolytic Stability
| Compound | % Degradation (3% H₂O₂, RT, 24h) | % Degradation (80°C, 7 days) | % Degradation (Photolytic) | Major Photodegradation Products |
| This compound | < 10% (Predicted) | < 5% (Predicted) | 5-15% (Predicted) | Oxidized species, potentially TFA |
| 2-(Trifluoromethyl)phenol | < 10% | < 5% | 10-20% | Oxidized species |
| 3-(Trifluoromethyl)phenol | < 10% | < 5% | > 20%[1] | Trifluoroacetic acid (TFA)[9] |
| 4-(Trifluoromethyl)phenol | < 10% | < 5% | 15-25% | Trifluoroacetic acid (TFA)[9] |
Discussion: Phenols are generally susceptible to oxidation, which can lead to the formation of colored degradation products.[10] However, the electron-withdrawing groups may offer some protection. All compounds are expected to be relatively stable under thermal stress in the solid state. Photodegradation is anticipated to be a more significant pathway for the hydrolysis-resistant 3-TFMP.[1] The photolytic degradation of 4-TFMP is known to produce TFA, and a similar pathway may be possible for this compound.[9]
Conclusion and Recommendations
This guide provides a predictive framework for understanding the stability of this compound by drawing comparisons with its structural isomers. The key takeaways are:
-
Alkaline Hydrolysis is a Critical Concern: The primary degradation pathway for this compound is expected to be base-catalyzed hydrolysis, likely proceeding at a faster rate than its 2- and 4-trifluoromethylphenol analogs.
-
High Stability of the 3-Isomer: 3-(Trifluoromethyl)phenol serves as an excellent example of how positional isomerism dramatically influences stability, with its resistance to hydrolysis being a key differentiating factor.[1]
-
Photostability Considerations: For derivatives where hydrolytic pathways are less favorable (such as those based on the 3-TFMP scaffold), photostability must be carefully evaluated as it may become the primary degradation route.[1][9]
For drug development professionals, these insights are crucial. When incorporating the this compound moiety into a drug candidate, it is imperative to:
-
Conduct thorough forced degradation studies as outlined to confirm these predictions and fully characterize the degradation profile.
-
Develop and validate a stability-indicating analytical method early in the development process.
-
Control the pH of liquid formulations to be in the neutral to acidic range to minimize hydrolytic degradation.
-
Provide adequate protection from light for both the drug substance and the final drug product.
By proactively addressing these stability considerations, researchers can de-risk their development programs and ensure the quality, safety, and efficacy of novel therapeutics.
References
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. SOP for Forced Degradation Study [m-pharmainfo.com]
A Cost-Benefit Analysis of 2,3-Difluoro-4-(trifluoromethyl)phenol in Chemical Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, can transform a promising compound into a viable drug candidate or a more effective agricultural product.[1][2][3] Among the vast array of fluorinated building blocks, polysubstituted phenols represent a particularly valuable class of intermediates. This guide provides an in-depth cost-benefit analysis of 2,3-Difluoro-4-(trifluoromethyl)phenol , a highly functionalized synthon, for researchers, scientists, and drug development professionals. We will objectively compare its synthetic utility with viable alternatives and provide a framework for its practical application, supported by established chemical principles and extrapolated experimental data.
The Strategic Advantage of Polysubstitution: Why this compound?
The value of this compound lies in its distinct substitution pattern. The trifluoromethyl group is a well-established bioisostere for various functionalities and is known to enhance the lipophilicity and metabolic stability of a molecule.[4] The presence of two fluorine atoms on the phenyl ring, ortho and meta to the hydroxyl group, offers several advantages:
-
Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, which can influence its reactivity in nucleophilic substitution reactions.
-
Blocking Metabolic Hotspots: The fluorine atoms can prevent undesirable oxidative metabolism at those positions, prolonging the in vivo half-life of a drug candidate.
-
Fine-tuning Binding Interactions: The fluorine atoms can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets like protein kinases.[5]
This specific arrangement of substituents makes this compound a compelling building block for the synthesis of complex molecules, particularly in the realm of targeted therapies such as kinase inhibitors.
Synthetic Accessibility: A Proposed Route and Cost Considerations
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is an adaptation of established procedures for similar fluorinated phenols.[6]
-
Preparation of the Aniline Sulfate Salt: In a suitable reactor, charge 2,3-Difluoro-4-(trifluoromethyl)aniline (1.0 eq) and an aqueous solution of sulfuric acid (approx. 5-6 eq). The mixture is stirred to form a homogeneous slurry.
-
Diazotization: The mixture is cooled to 0-5 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 1-2 hours at this temperature to ensure complete formation of the diazonium salt.
-
Hydrolysis: The cold diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. The addition rate is controlled to manage the evolution of nitrogen gas.
-
Workup and Purification: After the addition is complete, the mixture is subjected to steam distillation. The distillate is collected and extracted with a suitable organic solvent (e.g., toluene or ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or chromatography.
Cost-Benefit Analysis: A Comparative Perspective
To provide a meaningful cost-benefit analysis, we will compare this compound with two plausible alternatives in the context of synthesizing a hypothetical kinase inhibitor via a nucleophilic aromatic substitution (SNAr) reaction. The alternatives chosen are 4-Fluoro-3-(trifluoromethyl)phenol and 4-(Trifluoromethyl)phenol .
Decision-Making Framework for Reagent Selection
Caption: Key factors influencing the choice of a fluorinated phenol.
Quantitative Data Summary (Estimated)
The following tables provide an estimated comparison based on typical supplier pricing for analogous compounds and expected reaction outcomes based on chemical principles. Prices are estimates and will vary based on supplier and scale.
Table 1: Estimated Starting Material and Reagent Costs per Mole of Phenol
| Phenol Derivative | Precursor | Estimated Cost per Mole (USD) | Key Reagents | Estimated Cost per Mole (USD) | Total Material Cost (USD) |
| This compound | 2,3-Difluoro-4-(trifluoromethyl)aniline | 250 - 400 | NaNO₂, H₂SO₄ | 1 - 3 | 251 - 403 |
| 4-Fluoro-3-(trifluoromethyl)phenol | 4-Fluoro-3-(trifluoromethyl)aniline | 150 - 250 | NaNO₂, H₂SO₄ | 1 - 3 | 151 - 253 |
| 4-(Trifluoromethyl)phenol | 4-Aminobenzotrifluoride | 50 - 100 | NaNO₂, H₂SO₄ | 1 - 3 | 51 - 103 |
Table 2: Process and Performance Comparison in a Hypothetical SNAr Reaction
| Phenol Derivative | Estimated Overall Yield (%) | Relative SNAr Rate | Key Benefits | Potential Drawbacks |
| This compound | 80 - 90 | +++ | Enhanced biological activity, improved metabolic stability | Higher cost of starting material |
| 4-Fluoro-3-(trifluoromethyl)phenol | 85 - 95 | ++ | Good balance of cost and performance | Less potential for specific fluorine-protein interactions |
| 4-(Trifluoromethyl)phenol | > 90 | + | Lowest cost | Potential for undesirable metabolism, lower potency |
Discussion and Recommendations
The choice of which fluorinated phenol to use is a classic example of the trade-offs encountered in drug development.
-
Cost-Effectiveness: For early-stage discovery and projects with tight budget constraints, 4-(Trifluoromethyl)phenol is the most economical choice.[8][9] Its synthesis is straightforward from readily available starting materials. However, the resulting molecules may have less favorable pharmacokinetic profiles.
-
Balanced Approach: 4-Fluoro-3-(trifluoromethyl)phenol represents a pragmatic compromise.[10] It offers some of the benefits of additional fluorination, such as blocking a potential metabolic site, at a moderate cost increase. This is often a suitable choice for lead optimization campaigns.
-
Performance-Driven Selection: This compound is the premium choice, selected when maximizing biological potency and metabolic stability is the primary objective. The additional fluorine atoms provide more opportunities to fine-tune interactions with the target protein and can significantly de-risk the downstream development process by mitigating metabolic liabilities. The higher upfront cost of the starting material can be justified by the increased probability of success and the potential for a best-in-class therapeutic.
Conclusion
The cost-benefit analysis of using this compound in synthesis is highly context-dependent. While it represents a greater initial investment compared to less substituted analogs, the potential returns in terms of enhanced biological activity and improved pharmacokinetic properties are substantial. For drug development programs aiming for highly optimized and differentiated candidates, the strategic use of polysubstituted building blocks like this compound is not just a viable option, but a potential key to success. It is recommended that research teams carefully consider the stage of their project, budgetary constraints, and the desired final properties of their target molecules when selecting the appropriate fluorinated phenol.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. jelsciences.com [jelsciences.com]
- 5. benchchem.com [benchchem.com]
- 6. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. chemimpex.com [chemimpex.com]
A Researcher's Guide to the Spectroscopic Differentiation of 2,3-Difluoro-4-(trifluoromethyl)phenol Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of novel chemical entities. Fluorinated phenols, in particular, are a class of compounds with significant applications in the pharmaceutical and agrochemical industries. The nuanced differences in the substitution patterns of these isomers can dramatically alter their physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of 2,3-Difluoro-4-(trifluoromethyl)phenol and its positional isomers, offering a practical framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
While a complete set of experimental data for every conceivable isomer is not always readily available in the public domain, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to provide a robust, predictive, and illustrative comparison. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and supported by data from closely related fluorinated aromatic compounds.
The Critical Role of Isomer Differentiation
The positioning of fluorine and trifluoromethyl substituents on a phenol ring profoundly influences its electronic environment, acidity (pKa), lipophilicity, and metabolic stability. These factors are pivotal in determining a molecule's pharmacological profile, including its binding affinity to biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. Consequently, the ability to distinguish between isomers like this compound, 2,5-Difluoro-4-(trifluoromethyl)phenol, and 2,6-Difluoro-4-(trifluoromethyl)phenol is not merely an analytical exercise but a cornerstone of rational drug design and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it is particularly informative for fluorinated compounds due to the unique properties of the ¹⁹F nucleus.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the fluorine and trifluoromethyl substituents. The electron-withdrawing nature of both F and CF₃ groups deshields adjacent protons, shifting their resonances downfield.
-
Expected ¹H NMR Data: In a molecule like this compound, the two remaining aromatic protons would exhibit complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The proton at position 5 would likely be a doublet of doublets of doublets (ddd) or a more complex multiplet, while the proton at position 6 would also show intricate splitting.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached substituents. Furthermore, the carbon signals are split by coupling to fluorine atoms (¹JCF, ²JCF, ³JCF), providing crucial connectivity information.
-
Key Differentiator: The magnitude of the one-bond carbon-fluorine coupling constant (¹JCF) is typically large (around 240-260 Hz) and is a definitive indicator of a direct C-F bond. The number of carbons exhibiting these large couplings directly corresponds to the number of fluorine atoms on the aromatic ring.
¹⁹F NMR Spectroscopy: The Definitive Tool
¹⁹F NMR is exceptionally sensitive to the local chemical environment, with a wide chemical shift range that minimizes signal overlap.[1] The chemical shift of a fluorine atom is influenced by the nature and position of other substituents on the aromatic ring.
-
Predictive Analysis:
-
This compound: We would expect three distinct fluorine signals: one for the CF₃ group and one for each of the non-equivalent aromatic fluorine atoms at positions 2 and 3. The aromatic fluorine signals would likely appear as complex multiplets due to F-F and F-H couplings.
-
2,5-Difluoro-4-(trifluoromethyl)phenol: This isomer would also show three distinct fluorine signals. The chemical shifts and coupling patterns would differ significantly from the 2,3-isomer due to the different spatial relationships between the fluorine atoms.
-
2,6-Difluoro-4-(trifluoromethyl)phenol: Due to the symmetry of this molecule, the two aromatic fluorine atoms at positions 2 and 6 are chemically equivalent. Therefore, we would expect to see only two fluorine signals: one for the two equivalent aromatic fluorines and one for the CF₃ group. This clear difference in the number of signals makes ¹⁹F NMR a powerful tool for distinguishing this isomer from the others.
-
Table 1: Predicted NMR Spectroscopic Data for Isomers of Difluoro-4-(trifluoromethyl)phenol
| Isomer | Predicted ¹H NMR (Aromatic Region) | Predicted ¹³C NMR (Aromatic Carbons with C-F bonds) | Predicted ¹⁹F NMR |
| This compound | Two distinct aromatic protons, each exhibiting complex multiplets due to H-H and H-F couplings. | Two distinct carbons with large ¹JCF coupling constants. | Three distinct signals: one for the CF₃ group and two for the non-equivalent aromatic fluorine atoms at C2 and C3. |
| 2,5-Difluoro-4-(trifluoromethyl)phenol | Two distinct aromatic protons, with different chemical shifts and coupling patterns compared to the 2,3-isomer. | Two distinct carbons with large ¹JCF coupling constants, but with different chemical shifts than the 2,3-isomer. | Three distinct signals: one for the CF₃ group and two for the non-equivalent aromatic fluorine atoms at C2 and C5. |
| 2,6-Difluoro-4-(trifluoromethyl)phenol | One aromatic proton signal (for H3 and H5), likely appearing as a triplet or a more complex multiplet due to coupling with fluorine. | One signal for the two equivalent carbons at C2 and C6, exhibiting a large ¹JCF coupling constant. | Two distinct signals: one for the CF₃ group and one for the two equivalent aromatic fluorine atoms at C2 and C6. This is a key distinguishing feature.[2] |
Experimental Protocols
NMR Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for optimal resolution and sensitivity.[3]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to observe singlet signals for each unique carbon.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. It is often beneficial to run both proton-coupled and -decoupled ¹⁹F spectra to aid in signal assignment.
References
Safety Operating Guide
A Guide to the Proper Disposal of 2,3-Difluoro-4-(trifluoromethyl)phenol: A Protocol for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 2,3-Difluoro-4-(trifluoromethyl)phenol is a key building block in modern synthesis, but its unique trifluoromethyl and difluoro-substituted phenolic structure necessitates a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a deep-dive into the chemical rationale behind the proper handling and disposal procedures, ensuring the protection of our personnel and environment.
Part 1: Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound belongs to a class of halogenated organic compounds, and its specific structure predicts a distinct hazard profile. While a specific Safety Data Sheet (SDS) for this exact isomer is not always available, data from closely related analogs like 4-fluoro-3-(trifluoromethyl)phenol and 4-(trifluoromethyl)phenol provide a reliable basis for assessment.
The primary hazards are associated with its phenolic nature, compounded by the heavy halogenation:
-
Corrosivity and Irritation: Phenolic compounds are known irritants. Analogs cause severe skin burns, skin irritation, and serious eye damage.[1][2][3][4][5][6][7][8]
-
Toxicity: The compound is expected to be toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation upon inhalation.[1][2][3][6][9]
-
Environmental Persistence: The trifluoromethyl group (-CF3) imparts significant stability. Such per- and polyfluoroalkyl substances (PFAS) are known as "forever chemicals" due to the strength of the carbon-fluorine bond, leading to extreme environmental persistence.[10] This characteristic is a critical factor in determining the final disposal pathway.
-
Aquatic Toxicity: Many halogenated phenols are toxic to aquatic life with long-lasting effects.[3]
Table 1: Chemical Identity and Properties of Related Fluorinated Phenols
| Property | Value / Information | Source |
| Chemical Family | Halogenated Organic Compound; Fluorinated Phenol | [11][12] |
| CAS Number (Analog) | 61721-07-1 (for 4-Fluoro-3-(trifluoromethyl)phenol) | [6] |
| Molecular Formula | C₇H₃F₅O | [13] |
| Boiling Point (Analog) | 182.0 ± 35.0 °C at 760 mmHg | [13] |
| Flash Point (Analog) | 82 °C (179.6 °F) - closed cup | [14] |
| Hazards | Corrosive, Toxic, Skin/Eye Irritant, Environmental Hazard | [1][2][3][6] |
Part 2: The Core Disposal Workflow: From Benchtop to Final Disposition
A systematic, multi-step approach is essential for the safe disposal of this compound. This workflow ensures that the chemical is properly handled, segregated, and directed to a facility capable of its complete destruction.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3][15] The required PPE is non-negotiable and includes:
-
Gloves: Nitrile gloves are a minimum, with butyl or Viton® recommended for extended handling. Always double-glove when handling pure compound or concentrated solutions.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.
Step 2: Waste Characterization and Segregation
This is the most critical control point in the disposal process. This compound is a halogenated organic waste . It must never be mixed with non-halogenated organic solvents or aqueous waste streams.[12][16][17] Co-mingling waste streams can create hazardous reactions and complicates the final disposal, increasing both risk and cost. The segregation decision process is straightforward but vital.
Step 3: Containerization and Labeling
Proper containment and communication are key to safety.
-
Select a Compatible Container: Use a designated, chemically-resistant (e.g., HDPE or glass) container with a secure, vapor-tight screw cap.[16] Ensure the container is in good condition.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[17] The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "Waste this compound". If in a solvent, list all components and their approximate percentages.
-
The specific hazard warnings: "Toxic," "Corrosive," "Environmental Hazard."
-
Step 4: Accumulation and Storage
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep containers tightly closed at all times, except when actively adding waste.[16][17]
-
Store in a secondary containment bin to prevent the spread of potential spills.
-
Ensure storage is away from incompatible materials, particularly strong bases and oxidizing agents.[18]
Step 5: Final Disposal Pathway
Due to the extreme stability of the carbon-fluorine bonds, the only acceptable disposal method for this compound is high-temperature thermal destruction (incineration) at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][19][20]
-
Why Incineration? Temperatures exceeding 1,000°C are required to provide sufficient energy to break the C-F bonds and ensure complete mineralization of the compound.[20][21]
-
Regulatory Context: The U.S. Environmental Protection Agency (EPA) has issued specific interim guidance on the destruction and disposal of PFAS, identifying high-temperature combustion as a primary technology for managing these persistent chemicals.[19][22][23] Landfilling is a less preferable option due to the risk of leachate contamination.[22]
Part 3: Spill and Emergency Procedures
Preparedness is paramount. In the event of an accidental release, follow these procedures.
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with a chemical-resistant absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[24]
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is outside of a fume hood, restrict access to the area and ensure it is ventilated.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[15]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][15]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
-
Conclusion: A Commitment to Responsible Chemistry
The proper disposal of this compound is not a bureaucratic hurdle but a scientific responsibility. Its classification as a halogenated organic waste mandates strict segregation to ensure it is routed to a high-temperature incineration facility. This is the only scientifically validated method to break down its persistent fluorinated structure, thereby preventing its release into the environment. By adhering to this protocol, we uphold our commitment to safety, sustainability, and the integrity of our research.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-Fluoro-3-(trifluoromethyl)phenol | C7H4F4O | CID 601854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. chembk.com [chembk.com]
- 10. ox.ac.uk [ox.ac.uk]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. bucknell.edu [bucknell.edu]
- 13. This compound | CAS#:116640-12-1 | Chemsrc [chemsrc.com]
- 14. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol 95 2787-79-3 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 18. cleanchemlab.com [cleanchemlab.com]
- 19. epa.gov [epa.gov]
- 20. Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. epa.gov [epa.gov]
- 24. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2,3-Difluoro-4-(trifluoromethyl)phenol
Operational Safety Guide: Handling 2,3-Difluoro-4-(trifluoromethyl)phenol
As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound. This document moves beyond mere compliance, embedding a deep understanding of the material's hazards to foster a proactive safety culture in your laboratory. The protocols herein are designed to be self-validating systems, ensuring that every step, from preparation to disposal, is underpinned by rigorous scientific and safety principles.
Immediate Safety Profile & Core Hazards
This compound is a halogenated phenolic compound. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structure necessitates treating it with the utmost caution, assuming hazards consistent with or greater than similar fluorinated and trifluoromethylated phenols. The primary dangers stem from its corrosive nature and high potential for systemic toxicity through dermal absorption.[1][2][3][4]
Based on data from structurally related compounds, the following hazard classifications should be assumed:
| Hazard Class | Category & Statement | Rationale & Implication |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed. | Ingestion of even small quantities can be highly toxic. Strict prohibition of eating, drinking, or smoking in the lab is critical.[5] |
| Skin Corrosion/Irritation | Category 1B/2: Causes severe skin burns and irritation.[6][7] | The compound can cause immediate and severe tissue damage upon contact. Phenols can also have an anesthetic effect, meaning a burn may not be immediately painful, delaying response.[1][3][4] |
| Serious Eye Damage | Category 1: Causes serious eye damage.[5][8] | Direct contact poses an immediate risk of permanent eye injury or blindness.[3][4] Appropriate eye protection is non-negotiable. |
| Respiratory Irritation | STOT SE 3: May cause respiratory irritation.[5][6] | Inhalation of dust or vapors can irritate the respiratory tract. All handling of solids and solutions must be performed in a certified chemical fume hood.[5] |
The Logic of Protection: Understanding the Trifecta of Risk
Effective PPE selection is not about a checklist; it's about building barriers against specific, understood threats. For this compound, we face a trifecta of risks:
-
Corrosivity: Like many phenols, the compound is acidic and can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][6]
-
Dermal Absorption & Systemic Toxicity: This is the most insidious threat. Phenols are notoriously well-absorbed through the skin.[2][3] An exposure covering even a small surface area can lead to systemic toxicity, potentially affecting the liver, kidneys, and central nervous system.[1][9] The fluorine and trifluoromethyl groups can alter the absorption kinetics and metabolic pathway, demanding a highly conservative approach.
-
Hazardous Decomposition: In the event of a fire, fluorinated organic compounds can decompose to release exceptionally toxic and corrosive gases, including hydrogen fluoride (HF).[5][10]
Therefore, our entire safety protocol is designed to eliminate routes of exposure, primarily through engineering controls and a robust PPE strategy.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the scale and nature of the operation. The following flowchart outlines the decision-making process for ensuring adequate protection.
Caption: PPE selection is based on the scale and energy of the planned operation.
Primary Engineering Controls
All work with this compound, including weighing, transfers, and the preparation of solutions, MUST be conducted in a properly functioning and certified chemical fume hood.[2][6] This is the primary barrier to prevent respiratory exposure.
Hand Protection: A Critical Barrier
Due to the high risk of dermal absorption, glove selection is critical. Thin disposable gloves offer splash protection only and must be removed and replaced immediately upon any known contact.[3][11] Double-gloving is strongly recommended for all applications to provide a backup barrier and facilitate safer doffing.[2]
| Glove Material | Breakthrough Time (Phenol) | Recommended Use Case |
| Disposable Nitrile | Very Low / Splash Only[2] | Inner glove when double-gloving, or for very brief handling of dilute solutions with immediate disposal after task. Not for immersion or prolonged contact. |
| Neoprene | Good (1-4 hours)[3] | Outer glove for moderate-scale work. Provides a good balance of chemical resistance and dexterity. |
| Butyl Rubber / Viton | Excellent (>4 hours)[3] | Recommended for large-scale operations, extended handling, or spill cleanup where significant contact is possible. |
| Laminate Film (e.g., Silver Shield™) | Excellent (>8 hours)[2] | The highest level of protection. Can be worn as an outer glove over nitrile for tasks requiring maximum chemical resistance, though they may reduce dexterity.[2] |
Note: This data is based on general phenol resistance. Always consult the specific glove manufacturer's chemical resistance chart for the most accurate information.[12][13][14]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when the chemical is being handled.[1][15]
-
Enhanced Requirement: When there is a significant risk of splashing (e.g., large volume transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[15][16]
Protective Clothing
-
A standard laboratory coat should be worn and fully buttoned.
-
For larger-scale work (>1g or >50mL), a chemical-resistant apron (e.g., made of butyl rubber or neoprene) should be worn over the lab coat.[3]
-
Ensure legs and feet are fully covered. Closed-toe shoes are mandatory.
Step-by-Step Handling Procedures
-
Preparation:
-
Clearly designate the area within the fume hood where the work will occur.
-
Ensure an emergency eyewash and safety shower are accessible within 10 seconds of travel.[3]
-
Assemble a phenol-specific first aid kit containing polyethylene glycol (PEG-300 or PEG-400) and place it in a visible, accessible location.[2][3][4]
-
Prepare all necessary equipment (glassware, spatulas, etc.) and place it in the fume hood before handling the chemical.
-
-
Weighing and Transfers (Solid):
-
Perform all weighing within the fume hood.
-
Use a tared weigh boat or glassine paper. Handle the solid gently to avoid creating airborne dust.
-
When adding the solid to a solvent, do so slowly and below the surface of the liquid if possible to minimize splashing and dust.
-
Immediately after transfer, the weigh boat/paper should be considered contaminated and placed in the designated solid hazardous waste container.
-
-
Post-Handling Decontamination:
-
Wipe down the designated work area in the fume hood, any contaminated equipment, and external surfaces of primary containers with an appropriate solvent (e.g., isopropanol), followed by a detergent solution.
-
All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.[15]
-
Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Response Protocols
Spill Management
Caption: Workflow for responding to a chemical spill.
Exposure First Aid
Immediate action is critical to minimize absorption and injury.
-
Skin Exposure:
-
Immediately move to the safety shower or nearest water source.
-
Remove all contaminated clothing while rinsing.[16]
-
CRITICAL: Liberally apply polyethylene glycol (PEG-300 or PEG-400) to the affected area, gently wiping with gauze.[3][4] If PEG is not available, rinse with copious amounts of water for at least 15-30 minutes.[16] The use of PEG is preferred as it can help solubilize and remove phenol from the skin.[2]
-
Continue treatment until there is no detectable odor of the chemical.[3]
-
Seek immediate medical attention for any exposure, regardless of apparent severity.[16] Inform medical personnel of the specific chemical name.
-
-
Eye Exposure:
-
Inhalation:
-
Remove the individual to fresh air immediately.[6]
-
If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.[6]
-
If the person is conscious, rinse their mouth with water and give one to two glasses of water to drink.
-
Seek immediate medical attention.
-
Waste Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office.[15] Do not mix with other waste streams unless explicitly permitted by EHS.[15]
Caption: Decision tree for proper segregation and disposal of contaminated waste.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, within secondary containment, away from incompatible materials.[1]
References
- 1. twu.edu [twu.edu]
- 2. oehs.tulane.edu [oehs.tulane.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. hmdb.ca [hmdb.ca]
- 10. fishersci.com [fishersci.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. media.vwr.com [media.vwr.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
